2-Hydroxycinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNZCQPDVTDET-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295133 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60125-23-7, 3541-42-2 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamaldehyde, o-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Hydroxycinnamaldehyde: Natural Sources, Quantification, and Cellular Signaling Pathways
Introduction
This compound (HCA), a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. While predominantly known as a constituent of cinnamon (Cinnamomum cassia), the exploration of alternative botanical sources is a growing area of interest for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound beyond cinnamon, detailed experimental protocols for its extraction and quantification, and an in-depth look at its modulation of key cellular signaling pathways.
Natural Sources of this compound
While Cinnamomum cassia remains the most well-documented source of this compound[1], literature suggests its presence in other species, particularly within the Lauraceae family. One such reported source is Cryptocarya amygdalina. Furthermore, hydroxycinnamaldehydes, as a class of compounds, are recognized as minor components of lignins in various plants. Their presence can be more pronounced in plants with genetic modifications affecting the lignin biosynthesis pathway, specifically those deficient in cinnamyl alcohol dehydrogenase (CAD).
Quantitative Data on this compound
Quantitative data for this compound in plant sources other than cinnamon is not extensively reported in publicly available literature. The following table provides a summary of known and potential sources. Researchers are encouraged to use the provided analytical methods to quantify HCA in these and other related species.
| Plant Species/Family | Plant Part | Compound Class | Reported Presence | Quantitative Data (mg/g dry weight) | Citation |
| Cinnamomum cassia | Stem Bark | Phenylpropanoid | Yes | Widely variable, can be a major component | [2][3] |
| Cryptocarya amygdalina | Not Specified | Phenylpropanoid | Yes | Not specified in available literature | |
| Lauraceae Family | Various | Phenylpropanoid | Potential | Not widely reported | [4][5] |
| CAD-deficient Plants | Lignified Tissues | Lignin Monomer | Potential | Dependent on species and mutation |
Experimental Protocols
I. Extraction and Quantification of this compound from Plant Material
This protocol provides a general framework for the extraction and quantification of this compound from botanical sources using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
A. Sample Preparation and Extraction
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Grinding: Dry the plant material (e.g., leaves, bark) at 40°C to a constant weight and grind it into a fine powder (approximately 0.5 mm particle size).
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Extraction: a. Weigh 1 gram of the powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate the mixture for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet twice more. g. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
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Sample Reconstitution: Dissolve the dried extract in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.
B. HPLC-DAD Analysis
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Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically used.
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Solvent A: 0.1% Formic acid in water.
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Solvent B: Acetonitrile.
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-
Gradient Program:
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0-5 min: 10% B
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5-20 min: 10-40% B
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20-25 min: 40-70% B
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25-30 min: 70-10% B
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30-35 min: 10% B (equilibration)
-
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 320 nm).
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Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration in the plant extract can be determined by comparing the peak area of the analyte with the calibration curve.
II. Analysis of STAT3 Phosphorylation by Western Blot
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a cell-based assay.
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Cell Culture and Treatment: a. Plate cells (e.g., DU145 prostate cancer cells) in a 6-well plate and grow to 70-80% confluency. b. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
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SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 10%). c. Run the gel at 100-120V until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
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Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.
III. Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to visualize the activation of the Nrf2 pathway by observing its translocation to the nucleus following treatment with this compound.
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Cell Culture and Treatment: a. Seed cells (e.g., H9c2 cardiomyocytes) on glass coverslips in a 24-well plate. b. Treat the cells with this compound for the desired time.
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Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Immunostaining: a. Wash three times with PBS. b. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes. c. Incubate with a primary antibody against Nrf2 overnight at 4°C. d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
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Nuclear Staining and Mounting: a. Wash three times with PBST. b. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope. Nrf2 translocation is confirmed by the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).
Signaling Pathway Diagrams
Inhibition of STAT3 Signaling by this compound
This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation at Tyr705. This prevents the dimerization and subsequent nuclear translocation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Hydroxycinnamaldehyde: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamaldehyde (HCA), a naturally occurring phenylpropanoid found in the stem bark of Cinnamomum cassia, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a derivative of cinnamaldehyde, HCA exhibits promising anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual exploration of its engagement with key cellular signaling pathways, offering a critical resource for researchers in drug discovery and development.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. A summary of these properties is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enal | PubChem |
| Synonyms | o-Hydroxycinnamaldehyde, 3-(2-Hydroxyphenyl)-2-propenal | BOC Sciences, TCI America |
| CAS Number | 3541-42-2 | TCI America |
| Molecular Formula | C₉H₈O₂ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| Appearance | Light yellow to orange powder/crystal | TCI America, Benchchem |
| Melting Point | 126 °C | ChemicalBook, TCI America |
| Boiling Point | 311.3 ± 17.0 °C (Predicted) | ChemicalBook |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol (heated) | ChemicalBook |
| pKa (Predicted) | 8.99 ± 0.35 | ChemicalBook |
| LogP (Predicted) | 1.674 | ChemicalBook |
Core Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its anti-cancer and anti-inflammatory activities are primarily attributed to its ability to inhibit STAT3 and Wnt/β-catenin signaling, and to activate the Nrf2/HO-1 antioxidant response pathway.
STAT3 Signaling Pathway Inhibition
HCA has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers. HCA directly binds to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation into the nucleus, leading to the downregulation of STAT3 target genes responsible for cell cycle progression (e.g., cyclin D1) and survival (e.g., Bcl-2). This cascade of events ultimately induces cell cycle arrest and apoptosis in cancer cells.
Figure 1: HCA-mediated inhibition of the STAT3 signaling pathway.
Nrf2/HO-1 Signaling Pathway Activation
This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, HCA promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative damage.
Figure 2: Activation of the Nrf2/HO-1 antioxidant pathway by HCA.
Wnt/β-Catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to suppress this pathway. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with T-cell factor (TCF) to activate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation. HCA inhibits this pathway by suppressing the binding of the β-catenin/TCF complex to DNA, thereby downregulating the expression of these oncogenic target genes and inhibiting tumor growth.
Figure 3: Inhibition of the Wnt/β-Catenin signaling pathway by HCA.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of physicochemical data and the investigation of biological activity.
Synthesis of this compound
A common laboratory synthesis of this compound involves a condensation reaction between 2-hydroxybenzaldehyde and vinyl acetate.
Workflow:
Figure 4: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a stirred suspension of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN), add a solution of 2-hydroxybenzaldehyde and vinyl acetate in acetonitrile.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 48 hours.
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Workup: After cooling, pour the reaction mixture into cold water and dilute with ethyl acetate (EtOAc).
-
Extraction & Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide (NaOH) solution. Separate the aqueous layer.
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Acidification: Acidify the separated aqueous layer with a 10% hydrochloric acid (HCl) solution.
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Final Extraction: Extract the acidified aqueous layer with dichloromethane (CH₂Cl₂).
-
Purification: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pure this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. The capillary method using a melting point apparatus is a standard procedure.
Detailed Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Dip the open end of a capillary tube into the powder and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 126 °C), then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. A sharp range (0.5-1.0 °C) indicates high purity.
Determination of Solubility
Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is used to classify the compound.
Detailed Protocol:
-
Initial Test (Water): Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves. (HCA is expected to be largely insoluble).
-
Aqueous Base Test (5% NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. The phenolic hydroxyl group of HCA is acidic and should react with a strong base, making it soluble.
-
Aqueous Acid Test (5% HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. As HCA does not contain a basic functional group, it is expected to be insoluble.
-
Organic Solvent Test: Test the solubility in various organic solvents (e.g., methanol, chloroform, DMSO) by adding 25 mg of HCA to 0.75 mL of the solvent and observing dissolution.
Spectral Data
Spectroscopic analysis is indispensable for structural elucidation and confirmation.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation |
| UV-Visible Spectroscopy | Cinnamaldehyde and its derivatives exhibit strong UV absorbance due to the extended π-conjugation system of the aromatic ring, double bond, and carbonyl group. The λmax is typically observed around 280-320 nm. |
| Infrared (IR) Spectroscopy | - O-H stretch: A broad band around 3100-3300 cm⁻¹ indicates the phenolic hydroxyl group. - C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the α,β-unsaturated aldehyde carbonyl group. - C=C stretch: Peaks around 1570-1625 cm⁻¹ correspond to the aromatic and vinylic C=C bonds. - C-H stretch (aromatic/vinylic): Peaks typically appear just above 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | - Aldehyde proton (-CHO): A doublet around δ 9.7-9.8 ppm. - Aromatic protons: A complex multiplet pattern between δ 6.8-7.6 ppm. - Vinylic protons (-CH=CH-): Two doublets between δ 6.6-7.8 ppm with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration. - Phenolic proton (-OH): A broad singlet, chemical shift can vary. |
| ¹³C NMR Spectroscopy | - Carbonyl carbon (C=O): A signal around δ 194 ppm. - Aromatic & Vinylic carbons: Multiple signals in the range of δ 115-160 ppm. - C-OH bearing carbon: A signal around δ 155-158 ppm. |
Conclusion
This compound is a multifaceted natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways like STAT3, Nrf2/HO-1, and Wnt/β-catenin makes it a compelling candidate for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational repository of technical information to support and facilitate ongoing and future research endeavors in this promising area.
References
2-Hydroxycinnamaldehyde: A Technical Guide for Researchers
CAS Number: 3541-42-2
Chemical Structure:
-
IUPAC Name: (E)-3-(2-hydroxyphenyl)prop-2-enal[1]
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SMILES: C1=CC=C(C(=C1)C=CC=O)O
-
InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3541-42-2 | |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 | |
| Purity | >98.0% (HPLC) | |
| Appearance | Light yellow to Yellow to Orange powder to crystal | |
| Melting Point | 126 °C | |
| Boiling Point | 311.3°C at 760 mmHg | |
| Density | 1.174 g/cm³ | |
| Synonyms | 3-(2-Hydroxyphenyl)-2-propenal, o-hydroxycinnamaldehyde |
Biological Activity and Therapeutic Potential
2-Hydroxycinnamaldehyde (HCA) is a phenylpropanoid naturally found in the bark of Cinnamomum cassia. It has garnered significant attention in the scientific community for its potent anti-tumor and anti-inflammatory properties. Research has demonstrated that HCA exerts its biological effects through the modulation of key cellular signaling pathways, making it a promising candidate for drug development, particularly in oncology.
Inhibition of STAT3 Signaling Pathway
A primary mechanism of action for this compound is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers. HCA has been shown to directly bind to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation to the nucleus, leading to the downregulation of STAT3 target genes that are crucial for cell cycle progression and the prevention of apoptosis. The inhibitory effect of HCA on STAT3 is also associated with an increase in reactive oxygen species (ROS).
Suppression of Wnt/β-catenin Signaling
This compound has also been identified as an inhibitor of the Wnt/β-catenin signaling pathway, another critical pathway often dysregulated in cancers, particularly colorectal cancer. HCA has been shown to suppress the transcriptional activity of β-catenin/T-cell factor (TCF) complexes. This leads to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are involved in cell proliferation.
Experimental Protocols
Synthesis of this compound
A three-step semi-synthetic approach from cinnamaldehyde isolated from cinnamon bark oil has been described.
1. Nitration of Cinnamaldehyde:
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Cinnamaldehyde is reacted with a mixture of nitric acid and acetic acid anhydride.
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The reaction is maintained at a temperature of 0-5 °C.
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The product of this step is 2-nitrocinnamaldehyde.
2. Reduction of 2-Nitrocinnamaldehyde:
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The 2-nitrocinnamaldehyde is reduced in a mild condition by refluxing with ammonium chloride (NH₄Cl) and iron (Fe) in a methanol-water solution.
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This reaction yields 2-aminocinnamaldehyde.
3. Diazotization and Hydrolysis of 2-Aminocinnamaldehyde:
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The final step involves the diazotization of 2-aminocinnamaldehyde using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 5 °C, followed by hydrolysis.
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This produces the final product, this compound.
In Vitro Anti-proliferative and Apoptosis Assays
Cell Culture:
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Human cancer cell lines (e.g., DU145 prostate cancer, HCT116 colon cancer, SCC-15 and HEp-2 oral cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
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Treat cells with various concentrations of this compound for 24-48 hours.
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Add MTT solution to each well and incubate for 4 hours.
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Remove the MTT solution and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis:
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Treat cells with this compound for the desired time.
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Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
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Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
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Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-myc, Cyclin D1, PARP, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Studies
Animal Model:
-
Athymic nude mice or other suitable rodent models are used.
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Human cancer cells (e.g., HCT116, DU145) are subcutaneously injected into the flank of the mice.
Treatment Protocol:
-
Once tumors reach a palpable size, randomly assign mice to treatment and control groups.
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Administer this compound (e.g., 10 or 20 mg/kg body weight) or vehicle control via intraperitoneal or oral administration, typically three to five times a week for several weeks.
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Monitor tumor size using calipers and body weight regularly.
Endpoint Analysis:
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At the end of the study, euthanize the mice and excise the tumors.
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Tumor weight and volume are measured.
-
Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo effects on target signaling pathways.
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| SCC-15 | Cell Cycle Analysis | 30 µM | Increase in G₂/M phase from 27.97% to 40.88% | |
| SCC-15 | Apoptosis | 30 µM | Increase in sub-G₁ phase from 5.41% to 21.97% | |
| HEp-2 | Apoptosis | Not specified | Increase in sub-G₁ phase from 3.64% to 22.32% | |
| HCT-116 | STAT3 Reporter Assay | Dose-dependent | Inhibition of STAT3 transcription activity | |
| Glioblastoma Cells | Cell Growth | 5 µM (with 250 µM temozolomide) | Significant reduction in cellular growth |
In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Route | Outcome | Reference |
| Athymic nude mice | HCT116 | 10 or 20 mg/kg | Intraperitoneal | Significant suppression of tumor growth | |
| Nude mice | DU145 | 50 mg/kg | Oral | 48.4% decrease in tumor volume; 49.5% decrease in tumor weight | |
| Rat oral tumor model | RK3E-ras-Fluc | 50 mg/kg | Direct injection | Significant inhibition of tumor mass growth | |
| Mouse orthotopic xenograft | Glioblastoma | 50 mg/kg (with 30 mg/kg temozolomide) | Not specified | Prevention of tumor growth |
References
The Biosynthesis of 2-Hydroxycinnamaldehyde in Plants: A Technical Guide for Researchers
An In-depth Examination of the Phenylpropanoid Branch Pathway Leading to a Key Aromatic Aldehyde
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxycinnamaldehyde in plants, a significant aromatic aldehyde derived from the phenylpropanoid pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound. The biosynthesis of this compound is intricately linked to the production of coumarins, a class of secondary metabolites with diverse pharmacological activities. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds. This guide includes a review of the key enzymes, such as cinnamate 2-hydroxylase, and the signaling pathways involving jasmonates and UV-B light that regulate its formation. Detailed experimental protocols and structured data presentations are provided to facilitate further research in this area.
Introduction
This compound is a naturally occurring aromatic aldehyde found in various plant species. As a derivative of the phenylpropanoid pathway, it serves as a precursor to a variety of secondary metabolites, most notably coumarins.[1] The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant natural products, which play crucial roles in plant development, defense against pathogens and herbivores, and adaptation to environmental stresses.[2][3][4] The structural diversity of these compounds has also made them a rich source for the discovery of new therapeutic agents.
This guide focuses on the specific branch of the phenylpropanoid pathway leading to the formation of this compound. A thorough understanding of this biosynthetic route, from the precursor L-phenylalanine to the final aldehyde product, is essential for researchers aiming to manipulate this pathway for enhanced production of desired compounds or to discover novel bioactive molecules. We will delve into the core enzymatic reactions, the regulatory networks that control the metabolic flux, and the established experimental techniques for studying this pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This is followed by a key hydroxylation step at the ortho-position of the aromatic ring, a reaction that diverges from the more common para-hydroxylation.
The General Phenylpropanoid Pathway: The Entry Point
The formation of this compound is rooted in the general phenylpropanoid pathway, which commences with the deamination of L-phenylalanine.
-
L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[1]
-
trans-Cinnamic Acid as a Branch Point: trans-Cinnamic acid serves as a crucial branch-point intermediate. It can be directed towards various branches of the phenylpropanoid pathway, including the biosynthesis of lignin, flavonoids, and, pertinent to this guide, coumarins and this compound.
The Key Ortho-Hydroxylation Step
The defining step in the biosynthesis of this compound is the hydroxylation of trans-cinnamic acid at the C2 position of the phenyl ring.
-
trans-Cinnamic Acid to 2-Coumaric Acid (o-Coumaric Acid): This reaction is catalyzed by Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase. This enzyme facilitates the introduction of a hydroxyl group at the ortho-position of the cinnamic acid ring, yielding 2-coumaric acid. This step is a key distinguishing feature from the more extensively studied Cinnamate 4-Hydroxylase (C4H), which hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.
Formation of the Aldehyde
The final steps involve the reduction of the carboxylic acid group of an activated intermediate to an aldehyde.
-
Activation of 2-Coumaric Acid: It is proposed that 2-coumaric acid is first activated to its corresponding CoA-thioester, 2-coumaroyl-CoA , by the enzyme 4-Coumarate:CoA Ligase (4CL) . While named for its activity with 4-coumarate, many 4CL isoforms exhibit broader substrate specificity and can likely act on 2-coumaric acid.
-
Reduction to this compound: The activated 2-coumaroyl-CoA is then reduced to this compound. This two-step reduction is likely catalyzed by a Cinnamoyl-CoA Reductase (CCR) to form the intermediate 2-hydroxycinnamoyl-CoA, followed by the action of a Cinnamyl Alcohol Dehydrogenase (CAD) -like enzyme.
Biosynthesis of this compound.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation is integrated with the broader control of the phenylpropanoid and coumarin biosynthetic pathways and is influenced by both internal developmental cues and external environmental signals.
Transcriptional Regulation
The expression of genes encoding the biosynthetic enzymes is a primary point of control. Several families of transcription factors are known to regulate the phenylpropanoid pathway and are likely involved in controlling the flux towards this compound.
-
MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that play diverse roles, including the regulation of secondary metabolism. Specific R2R3-MYB transcription factors have been shown to activate or repress the expression of genes in the phenylpropanoid and coumarin pathways.
-
bHLH, AP2, and WRKY Transcription Factors: In addition to MYBs, members of the basic helix-loop-helix (bHLH), APETALA2 (AP2), and WRKY families of transcription factors have been implicated in the regulation of coumarin biosynthesis and, by extension, the pathway leading to this compound.
Signaling Pathways
The production of this compound and related compounds is often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling networks.
-
Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Application of methyl jasmonate (MeJA) has been shown to induce the expression of genes in the phenylpropanoid pathway and lead to the accumulation of various secondary metabolites. The JA signaling pathway, often involving the transcription factor MYC2, can upregulate the expression of biosynthetic genes in response to herbivory or pathogen attack.
-
UV-B Signaling: Exposure to UV-B radiation is a significant environmental stress that triggers the production of UV-protective compounds, including flavonoids and coumarins. The UVR8 photoreceptor perceives the UV-B signal, which can lead to the activation of transcription factors that upregulate the expression of phenylpropanoid pathway genes.
References
- 1. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositum.tuwien.at [repositum.tuwien.at]
Spectroscopic Profile of 2-Hydroxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxycinnamaldehyde (also known as o-hydroxycinnamaldehyde), a naturally occurring phenolic compound with significant interest in medicinal chemistry and drug development. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for its identification, characterization, and application in research.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.68 | d | 7.8 | H-9 (Aldehyde) |
| 7.74 | d | 16.0 | H-7 |
| 7.50-7.45 | m | H-4, H-6 | |
| 6.95-6.85 | m | H-3, H-5 | |
| 6.88 | dd | 16.0, 7.8 | H-8 |
| ~5.8 (broad s) | s | OH |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 194.4 | C-9 (C=O) |
| 157.0 | C-2 |
| 153.1 | C-7 |
| 134.0 | C-4 |
| 131.2 | C-6 |
| 128.7 | C-8 |
| 122.0 | C-1 |
| 120.5 | C-5 |
| 116.5 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (conjugated aldehyde) |
| ~1620 | Strong | C=C stretch (vinylic) |
| ~1580, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~970 | Strong | C-H bend (trans-vinylic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 147 | High | [M-H]⁺ |
| 119 | Medium | [M-CHO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Low | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Synthesis of (E)-2-Hydroxycinnamaldehyde
(E)-2-Hydroxycinnamaldehyde can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and acetaldehyde in the presence of a base, followed by purification using silica gel chromatography[1].
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer, such as a quadrupole.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
2-Hydroxycinnamaldehyde: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamaldehyde (HCA) is a naturally occurring phenylpropanoid found in the bark of Cinnamomum cassia.[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-tumor and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its procurement, and a comprehensive analysis of its mechanisms of action, with a focus on key signaling pathways. All quantitative data are summarized for comparative analysis, and cellular signaling and experimental workflows are visually represented to facilitate understanding.
Discovery and Isolation
This compound was first identified as a constituent of Cinnamomum cassia, a plant widely used in traditional medicine and as a spice. Its isolation from the stem bark of this plant has been a primary method for obtaining the natural compound.
Experimental Protocol: Isolation from Cinnamomum cassia
This protocol outlines a general procedure for the extraction and isolation of this compound from the bark of Cinnamomum cassia.
Materials:
-
Dried bark of Cinnamomum cassia
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane-ethyl acetate gradients)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
The dried and powdered bark of Cinnamomum cassia is extracted with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
The concentrated extract is suspended in water and partitioned successively with hexane and ethyl acetate.
-
The ethyl acetate fraction, which contains this compound, is collected and concentrated.
-
-
Chromatographic Purification:
-
The crude ethyl acetate extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated to yield the purified compound.
-
Chemical Synthesis
In addition to its natural isolation, this compound can be synthesized chemically, which allows for the production of larger quantities and analogues for further investigation. A common synthetic route involves the condensation of 2-hydroxybenzaldehyde with acetaldehyde.
Experimental Protocol: Synthesis from 2-Hydroxybenzaldehyde
This protocol describes a synthetic method for preparing this compound.
Materials:
-
2-Hydroxybenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation Reaction:
-
A solution of 2-hydroxybenzaldehyde in ethanol is treated with an aqueous solution of sodium hydroxide.
-
Acetaldehyde is added dropwise to the cooled reaction mixture with stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion.
-
-
Workup and Extraction:
-
The reaction mixture is acidified with dilute hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.
-
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple signaling pathways crucial for cell proliferation, survival, and inflammation.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
The Wnt/β-catenin signaling pathway is frequently dysregulated in human cancers, leading to uncontrolled cell growth. This compound has been shown to suppress this pathway. It inhibits the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.
Caption: Wnt/β-catenin signaling inhibition by this compound.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates the expression of STAT3 target genes.
References
A Technical Guide to the Solubility of 2-Hydroxycinnamaldehyde for Research and Development
Introduction
2-Hydroxycinnamaldehyde (HCA), also known as o-coumaraldehyde, is an aromatic aldehyde with the chemical formula C₉H₈O₂. As a derivative of cinnamaldehyde, it is investigated for a wide range of biological activities, making it a compound of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical first step for any application, including reaction chemistry, formulation, purification, and in vitro/in vivo screening. Low solubility can lead to challenges in bioavailability, unpredictable results in biological assays, and difficulties in handling and formulation.[1][2]
This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and visualizations of both the experimental workflow and a key biological pathway it modulates.
Solubility Profile of this compound
A comprehensive set of quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—which includes a polar phenolic hydroxyl group and a moderately polar α,β-unsaturated aldehyde, attached to an aromatic ring—its solubility behavior can be inferred. The principle of "like dissolves like" suggests that HCA will exhibit greater solubility in polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.[3]
The following table summarizes the available qualitative solubility data. Researchers are encouraged to determine quantitative solubility for their specific applications and conditions.
| Solvent Class | Solvent Name | Chemical Formula | Solubility | Reference |
| Polar Protic | Methanol | CH₃OH | Slightly Soluble (Heated) | [4] |
| Nonpolar | Chloroform | CHCl₃ | Slightly Soluble (Heated) | [4] |
Note: The term "Slightly Soluble" is qualitative. For precise applications, quantitative determination is necessary.
Experimental Protocol: Equilibrium Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method . This technique measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at a specific temperature and pressure when the system is at equilibrium.
Materials
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This period can range from 24 to 72 hours, depending on the compound and solvent system.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.
-
A calibration curve must be prepared using standard solutions of HCA of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was performed.
-
Visualized Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining equilibrium solubility.
Biological Activity: Inhibition of STAT3 Signaling
This compound is not only a chemical entity but also a potent modulator of critical cellular pathways implicated in cancer. One of its well-documented mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a key driver in many human cancers. HCA has been shown to directly bind to STAT3, inhibiting its activation and subsequent downstream signaling, which leads to reduced cell proliferation and the induction of apoptosis.
The diagram below outlines the inhibitory action of HCA on the STAT3 pathway.
References
Thermal Stability and Degradation Profile of 2-Hydroxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation profile of 2-Hydroxycinnamaldehyde is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on studies of structurally similar compounds, including cinnamaldehyde, p-coumaraldehyde, and coniferaldehyde, to infer the likely thermal behavior of this compound. The experimental protocols and potential degradation pathways described herein are based on established analytical techniques for analogous molecules.
Introduction
This compound, a naturally occurring phenolic aldehyde found in the bark of Cinnamomum cassia, has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse biological activities. As with any bioactive compound under development, a thorough understanding of its chemical stability, particularly in response to thermal stress, is critical for defining storage conditions, processing parameters, and shelf-life. This technical guide consolidates information on the analytical approaches to assess thermal stability and provides an inferred degradation profile for this compound based on the behavior of its structural analogs.
Predicted Thermal Stability and Degradation Onset
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, information on related compounds can provide an estimate of its thermal stability. The melting point of this compound is reported to be between 131-132°C[1]. Significant thermal decomposition is likely to occur at temperatures well above its melting point. Studies on other hydroxycinnamaldehydes, such as p-coumaraldehyde and coniferaldehyde, show decomposition occurring in the temperature range of 773 K (500°C) to 1123 K (850°C) under pyrolysis conditions[2][3]. It is plausible that this compound would exhibit thermal decomposition within a similar range.
Inferred Degradation Profile of Structurally Related Compounds
Studies on the pyrolysis of cinnamaldehyde, p-coumaraldehyde (4-hydroxycinnamaldehyde), and coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) have identified key degradation pathways that are likely relevant to this compound[2][3].
Key Degradation Pathways for Hydroxycinnamaldehydes:
-
Decarbonylation: A primary decomposition pathway for cinnamaldehyde and p-coumaraldehyde is the concerted decarbonylation reaction, leading to the formation of styrene and its derivatives, along with carbon monoxide. This reaction can occur in the condensed phase.
-
Radical Chain Mechanisms: For hydroxycinnamaldehydes with methoxy groups, such as coniferaldehyde, the homolysis of the O–CH3 bond can initiate a radical chain mechanism at elevated temperatures (above 773 K). H-atom abstraction from the aldehyde group is also a significant consumption pathway at high temperatures.
-
Isomerization: In the pyrolysis of trans-cinnamaldehyde, cis-cinnamaldehyde has been identified as a major product, indicating that isomerization can occur at high temperatures.
Given its structure, the thermal degradation of this compound is likely to proceed through a combination of decarbonylation and potentially radical-based mechanisms at higher temperatures. The presence of the hydroxyl group on the aromatic ring will influence the bond dissociation energies and may affect the preferred degradation pathways compared to unsubstituted cinnamaldehyde.
Quantitative Data for Analogous Compounds
The following table summarizes the pyrolysis conditions and major products observed for cinnamaldehyde and its hydroxy-derivatives. This data serves as a reference for predicting the behavior of this compound.
| Compound | Pyrolysis Temperature Range (K) | Major Decomposition Products | Primary Decomposition Pathway | Reference |
| Cinnamaldehyde | 773–1123 | Styrene, Carbon Monoxide, cis-Cinnamaldehyde | Concerted Decarbonylation | |
| p-Coumaraldehyde | 873–1123 | 4-Vinylphenol, Carbon Monoxide | Concerted Decarbonylation | |
| Coniferaldehyde | 773–1023 | 4-Vinylguaiacol, Methane | Radical Chain Mechanism (O-CH3 homolysis) |
Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability and degradation profile of this compound would involve a suite of analytical techniques. The following methodologies are standard in the field for such assessments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition temperatures of a compound.
-
Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).
-
Instrumentation: A thermogravimetric analyzer.
-
Typical Experimental Parameters:
-
Temperature Range: Ambient to 1000°C.
-
Heating Rate: A linear heating rate, commonly 10°C/min.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
-
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter.
-
Typical Experimental Parameters:
-
Temperature Range: Typically from ambient to a temperature beyond the expected decomposition, e.g., 400°C.
-
Heating Rate: A controlled linear heating rate, such as 10°C/min.
-
Atmosphere: An inert nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak corresponds to melting, while exothermic peaks can indicate decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the degradation products, Py-GC-MS is the method of choice. This technique involves the thermal decomposition of the sample in a controlled environment, followed by the separation and identification of the volatile products.
-
Objective: To identify the chemical structures of the volatile products formed during thermal degradation.
-
Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis sample cup.
-
Instrumentation: A micropyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system. Studies on related compounds have utilized online GCxGC-FID/TOF-MS for comprehensive analysis.
-
Typical Experimental Parameters:
-
Pyrolysis Temperatures: A range of temperatures, for instance, from 500°C to 900°C, to observe the evolution of different products.
-
GC Separation: A capillary column suitable for separating aromatic and volatile organic compounds. A temperature-programmed oven is used to achieve good resolution.
-
MS Detection: Electron ionization (EI) mass spectrometry to generate fragmentation patterns for compound identification by comparison with spectral libraries (e.g., NIST).
-
-
Data Analysis: The total ion chromatogram (TIC) from the GC-MS analysis will show peaks corresponding to the different degradation products. The mass spectrum of each peak is used to identify the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal stability and degradation profile of a compound like this compound.
Caption: Workflow for thermal stability and degradation analysis.
Hypothetical Degradation Pathway
Based on the known degradation mechanisms of cinnamaldehyde and p-coumaraldehyde, a plausible primary thermal degradation pathway for this compound is proposed below. This pathway is hypothetical and requires experimental verification.
Caption: Proposed decarbonylation pathway for this compound.
Conclusion
A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its development as a pharmaceutical or nutraceutical agent. Although direct experimental data is currently lacking, analysis of structurally related compounds provides a strong foundation for predicting its behavior. The primary degradation at elevated temperatures is likely to be initiated by decarbonylation, similar to other hydroxycinnamaldehydes. For a complete stability profile, it is imperative to conduct formal studies using standard thermal analysis techniques such as TGA and DSC, coupled with Py-GC-MS for the definitive identification of degradation products. The experimental protocols and inferred pathways detailed in this guide provide a robust framework for undertaking such an investigation.
References
A Technical Guide to Quantum Chemical Calculations for 2-Hydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations to elucidate the molecular properties of 2-Hydroxycinnamaldehyde, a compound of significant interest in drug development due to its anti-tumor and anti-inflammatory activities. By leveraging computational methods, we can gain profound insights into its structural, electronic, and spectroscopic characteristics, which are crucial for understanding its biological activity and for the rational design of novel therapeutics.
Introduction
This compound is a naturally occurring phenylpropanoid that has demonstrated promising biological activities, including the inhibition of critical signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT3 pathways[1][2]. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the fundamental properties of this molecule, providing a theoretical framework to complement and guide experimental studies.
This guide will cover the theoretical and experimental basis for understanding this compound, focusing on Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational modes, electronic structure, and spectroscopic signatures.
Computational and Experimental Methodologies
Quantum Chemical Calculations
The theoretical calculations detailed herein are predominantly based on Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.
Computational Protocol Workflow:
Figure 1: Workflow for Quantum Chemical Calculations.
A typical computational protocol involves the following steps:
-
Geometry Optimization: The initial structure of this compound is optimized to find its most stable conformation (a minimum on the potential energy surface). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set[3][4][5].
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electron density distribution, atomic charges, and intramolecular interactions, such as hyperconjugation.
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum and predict NMR chemical shifts.
Experimental Protocols
Synthesis of this compound: A common synthetic route involves a three-step process starting from cinnamaldehyde:
-
Nitration: Cinnamaldehyde is nitrated using a mixture of nitric acid and acetic anhydride at low temperatures (0-5 °C).
-
Reduction: The resulting 2-nitrocinnamaldehyde is then reduced to 2-aminocinnamaldehyde, often using iron powder and ammonium chloride in a methanol-water solution under reflux.
-
Diazotization-Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite and hydrochloric acid at low temperature, which is then hydrolyzed to the final this compound product.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique. The spectrum reveals characteristic vibrational modes of the functional groups present in the molecule.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 or 500 MHz) with the sample dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a solvent such as ethanol or methanol. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.
Data Presentation: Calculated and Experimental Parameters
The following tables summarize key quantitative data for cinnamaldehyde, a closely related molecule to this compound, which serves as a valuable reference. The theoretical data is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Structural Parameters (Bond Lengths and Angles)
| Parameter | Calculated (Å or °) | Experimental (X-ray) (Å or °) |
| Bond Lengths | ||
| C=O | 1.218 | 1.211 |
| C-C (aldehyde) | 1.475 | 1.472 |
| C=C (vinyl) | 1.343 | 1.341 |
| C-C (phenyl) | 1.478 | 1.476 |
| C-C (in ring) | 1.391 - 1.405 | 1.383 - 1.401 |
| Bond Angles | ||
| O=C-C | 124.3 | 124.1 |
| C-C=C | 126.8 | 127.2 |
| C=C-C (phenyl) | 127.5 | 127.8 |
| C-C-C (in ring) | 118.9 - 120.8 | 118.5 - 120.9 |
Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for a cinnamaldehyde derivative.
Table 2: Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (FT-IR) (cm⁻¹) | Assignment |
| Aromatic C-H stretch | 3054 - 3006 | 3060, 3027 | Stretching vibrations of C-H bonds in the phenyl ring. |
| Aldehyde C-H stretch | 2744 | 2818 | Stretching of the C-H bond in the aldehyde group. |
| C=O stretch | 1709 | 1667 - 1746 | Carbonyl group stretching vibration. |
| C=C stretch (vinyl) | 1633 | 1627 | Stretching of the vinyl C=C double bond. |
| C-C stretch | 1150 - 1250 | ~1200 | Stretching of single C-C bonds. |
| C-H bend (out-of-plane) | 970 - 750 | ~975, 748 | Bending vibrations of aromatic C-H bonds. |
Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for cinnamaldehyde.
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | -6.35 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.20 |
Theoretical data for trans-cinnamaldehyde in the gas phase.
Analysis and Interpretation
Molecular Geometry
The calculated geometric parameters for cinnamaldehyde show good agreement with experimental X-ray diffraction data for related structures, validating the chosen level of theory. The molecule is predicted to be planar, which maximizes the conjugation between the phenyl ring, the vinyl group, and the carbonyl group. This planarity is a key factor in its electronic properties and reactivity.
Vibrational Spectroscopy
The calculated vibrational spectra provide a detailed assignment of the experimental IR and Raman bands. The strong C=O stretching vibration is a characteristic feature. The positions of the aromatic and vinyl C-H stretching and bending modes are also well-reproduced by the calculations. Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is primarily localized on the cinnamoyl moiety, indicating that this is the region most susceptible to electrophilic attack and is the primary electron donor. The LUMO is distributed over the entire conjugated system, suggesting that the molecule can act as an electron acceptor. The HOMO-LUMO energy gap of approximately 4.20 eV for cinnamaldehyde indicates a relatively stable molecule, but one that is still reactive enough to participate in biological interactions. A smaller gap generally correlates with higher chemical reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom to the antibonding orbitals of the adjacent C-C and C=O bonds. This hyperconjugation contributes to the stability of the molecule and influences its reactivity. The calculated natural atomic charges can be used to identify electrophilic and nucleophilic sites within the molecule.
Signaling Pathway Inhibition
Quantum chemical calculations provide a basis for understanding the reactivity and interaction of this compound with biological targets. Its electronic structure and charge distribution are key to its ability to inhibit signaling pathways involved in cancer progression.
STAT3 Signaling Pathway
This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent translocation to the nucleus. This prevents the transcription of STAT3 target genes that are involved in cell proliferation and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hydroxycitric acid hca: Topics by Science.gov [science.gov]
- 4. Solvents effects: Density Functional Theory studies of Trans-Cinnamaldehyde [chemistry.semnan.ac.ir]
- 5. Structures and vibrational frequencies of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-methoxy-1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Activity of 2-Hydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 2-Hydroxycinnamaldehyde (2-HCA), a natural compound derived from cinnamon. The following sections detail its effects on various cancer cell lines, outline key molecular mechanisms, and provide standardized protocols for experimental validation.
Summary of Anti-Cancer Activity
This compound (2-HCA) has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell survival and proliferation.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of 2-HCA have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Colon Cancer | SW480 | 18.7 | 24 | [1] |
| Colon Cancer | SW620 | 16.5 | 24 | [1] |
| Prostate Cancer | DU145 | Not explicitly stated, but inhibits STAT3 activity dose-dependently | 24-48 | [2][3][4] |
| Oral Cancer | SCC-15 | Not explicitly stated, but induces apoptosis at 30 µM | Not specified | |
| Oral Cancer | HEp-2 | Not explicitly stated, but induces apoptosis at 30 µM | Not specified | |
| Head and Neck Cancer | SGT (p53-wild type) | Potent anti-proliferative effects observed | Not specified | |
| Head and Neck Cancer | YD-10B (p53-mutant) | Potent anti-proliferative effects observed | Not specified |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Effect on Cell Cycle | Apoptotic Cells (%) | Citation |
| DU145 | Not specified | G0/G1 phase arrest | Increased after 24h | |
| SCC-15 | 30 | G2/M phase arrest | 21.97% (from 5.41% in control) | |
| HEp-2 | 30 | Sub-G1 increase | 22.32% (from 3.64% in control) |
Key Signaling Pathways Modulated by this compound
2-HCA exerts its anti-cancer effects by targeting several critical signaling pathways. The primary mechanisms identified include the induction of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of the STAT3 signaling cascade.
Induction of Apoptosis
2-HCA is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through multiple mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. Studies have shown that 2-HCA treatment leads to the activation of caspase-3, -7, and -9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, 2-HCA upregulates the pro-apoptotic protein Bak1 while downregulating the anti-apoptotic protein Bcl-2, suggesting a p53-independent mechanism of apoptosis induction. In some cancer cells, 2-HCA-induced apoptosis is also mediated by the upregulation of B-cell lymphoma 2-associated anthanogene 3 (BAG3) through the activation of heat shock factor 1 (HSF1).
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. 2-HCA has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which in turn prevents its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes that are involved in cell cycle progression (e.g., cyclin D1, cyclin A) and anti-apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin). The inhibition of STAT3 by 2-HCA is also linked to the generation of reactive oxygen species (ROS).
Targeting Pyruvate Kinase M2 (PKM2)
Recent studies have identified Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, as a direct target of 2-HCA. 2-HCA binds to PKM2 and, while it increases its pyruvate kinase activity by promoting its tetrameric state, it suppresses its protein kinase activity by decreasing phosphorylation at Tyr105. This leads to a reduction in PKM2-mediated STAT3 phosphorylation at Tyr705 and subsequent downregulation of its target genes like MEK5 and cyclin D1, ultimately suppressing tumor growth.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 2-HCA on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (2-HCA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-HCA in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted 2-HCA solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-HCA concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by 2-HCA using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (2-HCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-HCA for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
This protocol is for determining the effect of 2-HCA on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (2-HCA)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-HCA for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for analyzing the expression of proteins involved in apoptosis and signaling pathways affected by 2-HCA.
Materials:
-
Cancer cell line of interest
-
This compound (2-HCA)
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bak1, STAT3, p-STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with 2-HCA, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer activity of 2-HCA.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Application Notes: 2-Hydroxycinnamaldehyde's Mechanism of Action in Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Hydroxycinnamaldehyde (2-HCA), a phenylpropanoid naturally isolated from the bark of Cinnamomum cassia, has demonstrated significant anti-proliferative and anti-tumor activities in human colon cancer cells.[1] Its mechanism of action is multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis. This document outlines the key mechanisms, provides a summary of its quantitative effects, and details the experimental protocols to study its action in colon cancer cell lines. Key findings indicate that 2-HCA suppresses the Wnt/β-catenin and STAT3 signaling pathways, inactivates the AP-1 transcription factor, and induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic regulatory proteins.[1][2][3] These properties position 2-HCA as a promising candidate for the development of novel anti-cancer therapeutics.
Key Mechanisms of Action
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively active in colon cancer, contributing to cell proliferation and survival.[4] 2-HCA has been identified as a potent inhibitor of the STAT3 signaling pathway. The mechanism involves both direct interaction with the STAT3 protein and the induction of reactive oxygen species (ROS).
2-HCA directly binds to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue, a critical step for its activation. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation into the nucleus. As a result, the transcription of STAT3 target genes, which are involved in cell cycle progression and anti-apoptosis, is downregulated. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle and the induction of apoptosis. Furthermore, the anti-proliferative effects of 2-HCA are also mediated by the generation of ROS, as the suppression of phosphorylated STAT3 can be reversed by treatment with ROS inhibitors like N-acetyl-L-cysteine.
Suppression of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers, driving tumor initiation and progression. 2-HCA effectively suppresses this pathway in human colorectal cancer cells. It has been shown to inhibit the transcriptional activity of β-catenin/T-cell factor (TCF). The primary mechanism involves 2-HCA significantly suppressing the binding of the β-catenin/TCF protein complex to its specific DNA targets in the nucleus. This action leads to the downregulation of critical Wnt target genes that promote tumor growth, including c-myc, cyclin D1, and survivin. The suppression of this pathway is a key contributor to the anti-proliferative and anti-tumor effects of 2-HCA.
Inactivation of AP-1 and Induction of Apoptosis
Activator protein-1 (AP-1) is a transcription factor that regulates genes involved in cell proliferation and survival. In SW620 human colon cancer cells, 2-HCA has been shown to significantly inhibit cancer cell growth by inactivating AP-1. This effect is achieved through the dose-dependent downregulation of the expression of AP-1 components, c-Jun and c-Fos.
Concurrent with AP-1 inactivation, 2-HCA robustly induces apoptotic cell death. This is characterized by the increased expression of the pro-apoptotic protein caspase-3 and the decreased expression of the anti-apoptotic protein Bcl-2. The dual action of inhibiting a key proliferative transcription factor and activating the apoptotic machinery underscores its potent anti-cancer activity.
Quantitative Data Summary
The efficacy of 2-HCA has been quantified in various colon cancer cell lines. The following tables summarize the key findings.
Table 1: Inhibitory Concentrations (IC50) of 2-HCA
| Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|
| SW620 | Cell Growth Inhibition | 12.5 µg/ml |
| SW620 | AP-1 Transcriptional Activity | 9 µg/ml | |
Table 2: Effect of 2-HCA on Key Signaling and Apoptotic Proteins
| Protein Target | Pathway | Effect | Cell Line(s) | Reference |
|---|---|---|---|---|
| p-STAT3 (Tyr705) | STAT3 | Downregulation | DU145 (Prostate)* | |
| β-catenin | Wnt | Downregulation | HCT116 | |
| c-myc | Wnt | Downregulation | HCT116 | |
| Cyclin D1 | Wnt, STAT3 | Downregulation | HCT116 | |
| Survivin | Wnt | Downregulation | HCT116 | |
| c-Jun | AP-1 | Downregulation | SW620 | |
| c-Fos | AP-1 | Downregulation | SW620 | |
| Bcl-2 | Apoptosis | Downregulation | SW620 | |
| Caspase-3 | Apoptosis | Upregulation | SW620 |
*Note: STAT3 inhibition by 2-HCA was detailed in prostate cancer cells but was identified through a screen in HCT-116 colon cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of 2-HCA.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines HCT116 and SW620 are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound (stock solution in DMSO) is added to the culture medium at various concentrations (e.g., 0-20 µg/ml) for specified time periods (e.g., 24-48 hours). A vehicle control (DMSO) is run in parallel.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 2-HCA for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with 2-HCA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-Jun, Caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: Harvest cells after 2-HCA treatment by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a reporter plasmid containing the response element for the transcription factor of interest (e.g., TCF for Wnt, STAT3-RE for STAT3) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours of transfection, treat the cells with 2-HCA for the desired time.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
References
- 1. Antitumor activity of this compound for human colon cancer cells through suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits SW620 colon cancer cell growth through AP-1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitivity of HCT-116, DU145, and MCF-7 Cell Lines to 2-Hydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamaldehyde (HCA) is a naturally occurring phenylpropanoid isolated from the bark of Cinnamomum cassia. It has garnered significant interest in oncological research due to its demonstrated anti-tumor activities. HCA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines through the modulation of key cellular signaling pathways.[1][2][3] This document provides detailed application notes and protocols for studying the effects of HCA on three commonly used human cancer cell lines: HCT-116 (colon carcinoma), DU145 (prostate carcinoma), and MCF-7 (breast adenocarcinoma).
Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in the specified cell lines. These values are crucial for designing experiments to investigate the biological effects of HCA.
| Cell Line | Cancer Type | Parameter | Value (µM) | Assay | Duration |
| HCT-116 | Colon Carcinoma | IC50 | 8.14 | SRB | 24 hrs |
| IC50 | 6.62 | SRB | 48 hrs | ||
| IC50 | 6.17 | SRB | 72 hrs | ||
| DU145 | Prostate Carcinoma | GI50 | 20 | Not Specified | 48 hrs |
| MCF-7 | Breast Adenocarcinoma | IC50 | Not explicitly stated in reviewed literature | Not Applicable | Not Applicable |
Note: While a specific IC50 value for MCF-7 was not identified in the reviewed literature, studies indicate that this compound inhibits the epithelial-mesenchymal transition (EMT) in this cell line at nanomolar concentrations.[4]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. In HCT-116 and DU145 cells, the Wnt/β-catenin and STAT3 signaling pathways have been identified as key targets, respectively.
In HCT-116 colon cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[2] It inhibits the nuclear translocation of β-catenin, thereby preventing its interaction with TCF/LEF transcription factors and the subsequent transcription of target genes like c-myc and Cyclin D1, which are critical for cell proliferation.
In DU145 prostate cancer cells, which have constitutively active STAT3, this compound acts as a direct inhibitor of STAT3. It binds to STAT3, preventing its phosphorylation at Tyr705, subsequent dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin, ultimately inducing G0/G1 cell cycle arrest and apoptosis. Additionally, HCA induces the generation of reactive oxygen species (ROS), which also contributes to the inhibition of STAT3 activation.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on the HCT-116, DU145, and MCF-7 cell lines.
References
Application Notes and Protocols for MTT Assay with 2-Hydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamaldehyde (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has emerged as a promising candidate in cancer research due to its demonstrated anti-tumor activities.[1][2] HCA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those of the prostate, colon, breast, and oral cavity.[1][2][3] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as STAT3 and the targeting of metabolic enzymes like pyruvate kinase M2 (PKM2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental, colorimetric-based method used to assess cell viability and cytotoxicity. This assay is crucial for evaluating the efficacy of potential anti-cancer compounds like HCA.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Data Presentation: Cytotoxicity of this compound (HCA)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of HCA in various cancer cell lines as determined by the MTT assay in different studies. These values represent the concentration of HCA required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 72 hours | ~15 | |
| HCT-116 | Colon Cancer | 48 hours | ~25 | |
| SW480 | Colon Cancer | 24 hours | ~50 | |
| SW620 | Colon Cancer | 24 hours | ~50 | |
| SCC-15 | Oral Cancer | 24 hours | Not specified | |
| HEp-2 | Oral Cancer | 24 hours | Not specified |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using a standard MTT assay.
Materials:
-
This compound (HCA)
-
Target cancer cell line (e.g., DU145, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm recommended)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of HCA in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HCA.
-
Include a "vehicle control" group (medium with the same concentration of DMSO as the HCA-treated wells) and a "medium only" blank group (wells with medium but no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or 650 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each HCA concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of HCA.
-
Determine the IC50 value, which is the concentration of HCA that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway
Caption: HCA inhibits STAT3 and PKM2 signaling and induces ROS, leading to apoptosis.
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Hydroxycinnamaldehyde Shows Antitumor Activity against Oral Cancer In Vitro and In Vivo in a Rat Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 3. This compound inhibits the epithelial-mesenchymal transition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies with 2-Hydroxycinnamaldehyde
Introduction
2-Hydroxycinnamaldehyde (HCA), a naturally occurring compound isolated from the stem bark of Cinnamomum cassia, has demonstrated significant anti-tumor activities in various cancer models.[1][2][3][4] Preclinical in vivo studies utilizing xenograft mouse models have been instrumental in evaluating the therapeutic potential of HCA against several human cancers, including prostate, colon, and breast cancer.[1] These studies have shown that HCA can inhibit tumor growth through the modulation of key signaling pathways, such as STAT3 and Wnt/β-catenin, and by targeting cancer metabolism. This document provides a detailed overview of the application of HCA in xenograft mouse models, including experimental protocols and a summary of key findings.
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo xenograft mouse model studies investigating the anti-tumor effects of this compound.
| Cancer Type | Cell Line | Mouse Strain | HCA Dose & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | DU145 | Nude Mice | 50 mg/kg, oral administration | Not specified | Significant suppression of tumor growth | |
| Colon Cancer | HCT116 | Athymic Nude Mice | 10 or 20 mg/kg, intraperitoneal injection, 3 times/week | 4 weeks | Significant suppression of tumor growth | |
| Colon Cancer | SW-620 | Nude Mice | Not specified | Not specified | Inhibition of in vivo growth | |
| Breast Cancer | Not specified | Orthotopic Mouse Model | Not specified | Not specified | Significant inhibition of lung metastasis | |
| Oral Cancer | RK3E-ras-Fluc | Rat Model | Direct injection | Not specified | Significant inhibition of tumor mass growth |
Experimental Protocols
Below are detailed protocols for conducting in vivo xenograft mouse model studies with this compound, based on methodologies described in the cited literature.
1. Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines such as DU145 (prostate), HCT116 (colon), and SW-620 (colon) are commonly used. Cells should be cultured in appropriate media and conditions as recommended by the supplier.
-
Animals: Immunodeficient mice, such as athymic nude mice or BALB/c nude mice, are typically used to prevent rejection of the human tumor xenograft. Mice should be housed in a sterile environment.
2. Xenograft Tumor Implantation
-
Subcutaneous Xenograft:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³) before starting the treatment.
-
-
Orthotopic Xenograft (for breast cancer):
-
Follow a similar procedure for cell preparation.
-
Inject the cells into the mammary fat pad to mimic the primary tumor environment.
-
3. This compound Administration
-
Preparation: HCA can be dissolved in a vehicle such as a mixture of DMSO and saline.
-
Administration Routes:
-
Oral Gavage: As demonstrated in the DU145 prostate cancer model.
-
Intraperitoneal Injection: As used in the HCT116 colon cancer model.
-
Direct Tumor Injection: Applied in a rat oral tumor model.
-
-
Dosing and Schedule: Doses can range from 10 mg/kg to 50 mg/kg, administered on schedules such as daily or three times a week. A vehicle control group should always be included.
4. Monitoring and Endpoint Analysis
-
Tumor Measurement: Tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Body Weight: Monitor the body weight of the mice to assess the toxicity of the treatment.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Ex Vivo Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of target proteins like β-catenin, c-myc, and cyclin D1.
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft mouse model study with this compound.
Modulation of STAT3 Signaling Pathway
This compound has been shown to inhibit the STAT3 signaling pathway. HCA directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates STAT3 target genes involved in cell cycle progression and anti-apoptosis.
Suppression of Wnt/β-catenin Signaling
In colorectal cancer cells, this compound suppresses the Wnt/β-catenin signaling pathway. It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor activity of this compound for human colon cancer cells through suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxycinnamaldehyde in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of 2-Hydroxycinnamaldehyde (2-HCA) in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of 2-HCA in various disease models.
Data Presentation: Summary of 2-HCA Dosage and Administration in Animal Studies
The following table summarizes the quantitative data from various animal studies investigating the effects of this compound. This allows for easy comparison of dosages, administration routes, and experimental contexts.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Findings |
| Male Wistar Rats | Myocardial Ischemia/Reperfusion Injury | 50 mg/kg body weight | Intraperitoneal (IP) | Three times/week for 2 weeks | Preconditioning with 2-HCA protected the heart from injury by upregulating cytosolic BAG3 and the Nrf2/HO-1 signaling pathway.[1][2] |
| Female BALB/c Nude Mice | Prostate Cancer (DU145 Xenograft) | 50 mg/kg | Oral | 5 days per week | Significantly suppressed tumor growth by 48.4% in volume and 49.5% in weight.[3] |
| Male Sprague-Dawley Rats | Oral Cancer (RK3E-ras-Fluc induced) | 50 mg/kg | Intratumoral Injection | Every other day for five times | Significantly inhibited the growth of the tumor mass, decreased tumor cell proliferation, and induced apoptosis.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Intraperitoneal Administration for Myocardial Ischemia/Reperfusion Injury in Rats
This protocol is based on a study investigating the cardioprotective effects of 2-HCA preconditioning.
a. Animal Model:
-
Adult male Wistar rats.
b. 2-HCA Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in saline). The final concentration of DMSO should be minimized to avoid toxicity.
c. Administration Procedure:
-
Accurately weigh each rat to determine the precise volume of the 2-HCA solution to be administered.
-
Restrain the rat securely.
-
Administer 50 mg/kg of the 2-HCA solution via intraperitoneal injection.
-
Repeat the administration three times per week for a total of two weeks prior to inducing ischemia/reperfusion injury.
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
Oral Administration for Prostate Cancer Xenograft Model in Mice
This protocol is adapted from a study evaluating the anti-tumor effects of 2-HCA on prostate cancer cells.
a. Animal Model:
-
6-week-old female BALB/c nude mice.
b. Tumor Cell Implantation:
-
Subcutaneously inject DU145 human prostate cancer cells into the right flank of each mouse.
c. 2-HCA Preparation:
-
Prepare a formulation of 2-HCA suitable for oral gavage. The vehicle used in the original study was not specified, but common vehicles include corn oil or a suspension in carboxymethylcellulose.
d. Administration Procedure:
-
Monitor tumor growth until palpable.
-
Randomly assign mice to treatment and control groups.
-
Administer 50 mg/kg of 2-HCA orally via gavage, five days a week.
-
The control group should receive the vehicle alone.
-
Monitor tumor volume and body weight regularly throughout the study.
Intratumoral Administration for Oral Cancer in Rats
This protocol is derived from a study assessing the direct anti-tumor activity of 2-HCA in an oral cancer model.
a. Animal Model:
-
Three-week-old male Sprague-Dawley rats.
b. Tumor Induction:
-
Inject RK3E-ras-Fluc cells into the oral mucosa to induce tumor formation.
c. 2-HCA Preparation:
-
Dissolve 2-HCA in DMSO.
d. Administration Procedure:
-
Begin treatment on the 5th day after tumor cell injection.
-
Directly inject 50 mg/kg of 2-HCA in DMSO into the tumor.
-
Administer the injection every other day for a total of five injections.
-
The control group should receive an equal volume of DMSO injected into the tumor.
-
Sacrifice the animals the day after the final treatment for tumor analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound as described in the cited literature.
References
- 1. 2′-Hydroxycinnamaldehyde, a Natural Product from Cinnamon, Alleviates Ischemia/Reperfusion-Induced Microvascular Dysfunction and Oxidative Damage in Rats by Upregulating Cytosolic BAG3 and Nrf2/HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde, a Natural Product from Cinnamon, Alleviates Ischemia/Reperfusion-Induced Microvascular Dysfunction and Oxidative Damage in Rats by Upregulating Cytosolic BAG3 and Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Hydroxycinnamaldehyde Shows Antitumor Activity against Oral Cancer In Vitro and In Vivo in a Rat Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 5. 2'-Hydroxycinnamaldehyde shows antitumor activity against oral cancer in vitro and in vivo in a rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 2-Hydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for analyzing the effects of 2-Hydroxycinnamaldehyde (HCA) on the cell cycle of cultured cells using flow cytometry. HCA, a natural compound isolated from the stem bark of Cinnamomum cassia, has demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis.[1][2] This document outlines the experimental workflow, from cell culture and treatment with HCA to sample preparation, staining with propidium iodide (PI), and subsequent analysis by flow cytometry. Furthermore, it details the underlying molecular mechanism of HCA-induced cell cycle arrest, specifically through the inhibition of the STAT3 signaling pathway.
Introduction
This compound (HCA) has emerged as a promising natural product with potential therapeutic applications in oncology.[1] Studies have shown that HCA can inhibit the proliferation of cancer cells by modulating key signaling pathways that control cell cycle progression and survival.[1][2] One of the primary mechanisms of HCA's anti-proliferative effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase.
Flow cytometry is a powerful technique for cell cycle analysis, enabling the rapid quantification of the DNA content of individual cells within a population. By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), one can distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) based on the fluorescence intensity. This application note provides a comprehensive guide for researchers to investigate the impact of HCA on the cell cycle distribution of cancer cells.
Mechanism of Action: HCA-Induced G0/G1 Cell Cycle Arrest
HCA exerts its effect on the cell cycle primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a hallmark of many cancers and drives the expression of genes involved in cell proliferation and survival. HCA has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This inactivation of STAT3 leads to the downregulation of its target genes, including key cell cycle regulators like cyclin D1 and cyclin A, which are essential for the G1 to S phase transition. The reduction in these cyclins results in the accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting proliferation. Additionally, HCA has been found to induce the generation of reactive oxygen species (ROS), which can also contribute to the inhibition of STAT3 activation and subsequent cell cycle arrest.
Figure 1. Signaling pathway of HCA-induced G0/G1 cell cycle arrest.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution in HCA-treated cells using propidium iodide staining and flow cytometry.
Materials
-
Cell Line: e.g., DU145 prostate cancer cells (or other relevant cancer cell line)
-
This compound (HCA): Stock solution in DMSO
-
Complete Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
70% Ethanol: Ice-cold
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS
-
RNase A Solution: 100 µg/mL in PBS
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Experimental Workflow
Figure 2. Overall experimental workflow for cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare different concentrations of HCA in complete culture medium from a stock solution. A vehicle control (DMSO) should also be prepared.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of HCA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude doublets and aggregates from the analysis.
-
Data Presentation and Interpretation
The data obtained from the flow cytometer can be analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified. An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, indicates a G0/G1 cell cycle arrest.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 10 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 25 | 78.4 ± 5.5 | 12.3 ± 1.9 | 9.3 ± 1.2 |
| This compound | 50 | 85.1 ± 6.3 | 8.7 ± 1.4 | 6.2 ± 0.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle alterations induced by this compound using flow cytometry. The detailed methodology and understanding of the underlying molecular mechanisms will aid researchers in investigating the anti-proliferative effects of HCA and similar compounds. The ability to quantify cell cycle arrest is a critical component in the preclinical evaluation of potential anti-cancer agents.
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for STAT3 Inhibitors Using a Luciferase Reporter Assay with 2-Hydroxycinnamaldehyde as a Model Compound
For research, scientific, and drug development professionals.
This application note describes the use of a dual-luciferase reporter assay to identify and characterize inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The natural compound 2-Hydroxycinnamaldehyde (HCA) is presented as a model inhibitor to demonstrate the utility of this cell-based assay in a drug discovery context.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[1][2][3] The luciferase reporter assay offers a sensitive and quantitative method for monitoring the transcriptional activity of STAT3 in a high-throughput format.[1]
This assay utilizes a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple STAT3 response elements. When STAT3 is activated, it binds to these response elements and drives the expression of luciferase. The resulting luminescence is directly proportional to STAT3 transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control to normalize for variations in cell number and transfection efficiency.
This compound (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has been identified as a potent inhibitor of STAT3. HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which in turn prevents its dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis.
Principle of the Assay
The STAT3 dual-luciferase reporter assay is based on the transcriptional activation of a reporter gene by the STAT3 transcription factor. In cells co-transfected with a STAT3-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase control, the activity of STAT3 can be quantified. In the presence of an activator (e.g., IL-6), STAT3 is phosphorylated, dimerizes, translocates to the nucleus, and binds to the STAT3 response elements in the reporter plasmid, inducing firefly luciferase expression. An inhibitor, such as this compound, will interfere with this pathway, leading to a decrease in firefly luciferase expression. The ratio of firefly to Renilla luciferase activity provides a normalized measure of STAT3 transcriptional activity.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive firefly luciferase reporter vector (e.g., pSTAT3-TA-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound (HCA)
-
Interleukin-6 (IL-6) (for inducible STAT3 activation)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Experimental Protocols
Cell Culture and Transfection
-
One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
-
On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, co-transfect the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the transfection complexes for 6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh complete growth medium.
Compound Treatment and Cell Lysis
-
24 hours post-transfection, prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add the different concentrations of HCA to the respective wells. Include a vehicle control (e.g., DMSO).
-
Optional for inducible STAT3 activation: Following inhibitor treatment, stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for the desired time (e.g., 6-24 hours).
-
After the treatment period (typically 24 hours for constitutive activation or as determined for inducible activation), remove the medium and wash the cells with PBS.
-
Lyse the cells by adding 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
Luciferase Activity Measurement
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to obtain the normalized STAT3 activity.
Data Presentation
The quantitative data from the luciferase reporter assay can be summarized to show the dose-dependent inhibition of STAT3 transcriptional activity by this compound.
| This compound (µM) | Normalized Luciferase Activity (Fold Change) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 5 | 0.65 | 35 |
| 10 | 0.40 | 60 |
| 20 | 0.20 | 80 |
Note: The data presented in this table is representative and should be generated from experimental replicates.
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and points of inhibition by this compound.
Experimental Workflow for STAT3 Luciferase Reporter Assay
Caption: Workflow for the STAT3 dual-luciferase reporter assay.
Conclusion
The STAT3 dual-luciferase reporter assay is a robust and reliable method for screening and characterizing inhibitors of the STAT3 signaling pathway. The use of this compound as a model compound demonstrates the effectiveness of this assay in quantifying the dose-dependent inhibition of STAT3 transcriptional activity. This application note provides a detailed protocol and the necessary conceptual framework for researchers in academia and industry to implement this assay in their drug discovery programs targeting STAT3.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effect of 2-Hydroxycinnamaldehyde on Angiogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis. 2-Hydroxycinnamaldehyde (2-HCA), a natural compound isolated from the bark of Cinnamomum cassia, has garnered attention for its potential therapeutic properties. This document provides a detailed overview of the effects of 2-HCA and its related compounds on angiogenesis, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to further elucidate the role of 2-HCA in modulating angiogenesis.
Data Presentation
The effects of cinnamaldehyde and its derivatives on angiogenesis-related processes are concentration-dependent and context-specific, exhibiting both pro- and anti-angiogenic properties.
Table 1: Pro-angiogenic Effects of Cinnamaldehyde (CA) on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Concentration | Observation | Reference |
| Cell Proliferation (CCK-8 Assay) | 10 µM | 31.6% increase vs. control after 24h | [1] |
| VEGF Secretion (ELISA) | 1-10 µM | Concentration-dependent increase | [1][2] |
| Tube Formation | 10 µM | Significant increase in tube-like structures | [1][2] |
| Cell Migration (Wound Healing Assay) | 10 µM | Enhanced wound closure |
Table 2: Anti-angiogenic and Anti-tumor Effects of this compound (2-HCA) and its Derivatives
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound (2-HCA) | DU145 (Prostate Cancer) | - | Inhibited STAT3 activation | |
| This compound (2-HCA) | HCT116 (Colon Cancer) | 10 or 20 mg/kg (in vivo) | Suppressed tumor growth, suppressed Wnt/β-catenin signaling | |
| 2-Methoxycinnamaldehyde (2-MCA) | - | - | Inhibits tumor angiogenesis by suppressing Tie2 activation | |
| 2'-O-benzoylcinnamaldehyde | HUVEC, BAEC | 0-2.5 µg/ml | Dose-dependent inhibition of proliferation and migration | |
| Cinnamaldehyde (CA) | Sarcoma 180, B16F10 Melanoma | - | Inhibited hypoxia-induced angiogenesis and metastasis |
Signaling Pathways
2-HCA and related compounds modulate several key signaling pathways involved in angiogenesis.
Pro-Angiogenic Signaling of Cinnamaldehyde
In the context of wound healing, cinnamaldehyde has been shown to promote angiogenesis by activating the PI3K/Akt and MAPK/ERK pathways in endothelial cells.
Caption: Pro-angiogenic signaling of Cinnamaldehyde.
Anti-Angiogenic Signaling of Cinnamaldehyde in Hypoxia
Under hypoxic conditions, such as those found in the tumor microenvironment, cinnamaldehyde can inhibit angiogenesis by suppressing the PI3K/Akt/mTOR pathway, leading to a decrease in HIF-1α protein synthesis and subsequent downregulation of VEGF.
Caption: Anti-angiogenic signaling of Cinnamaldehyde.
Anti-Tumor Signaling of this compound
2-HCA has been shown to exert anti-tumor effects by inhibiting the STAT3 and Wnt/β-catenin signaling pathways, which are also implicated in tumor angiogenesis.
References
2-Hydroxycinnamaldehyde: A Promising Neuroprotective Agent for Neurodegenerative Diseases
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Emerging research has identified 2-Hydroxycinnamaldehyde (2-HCA), a natural phenolic compound found in cinnamon, as a promising therapeutic candidate. Its potential lies in its multifaceted mechanism of action, which includes potent anti-inflammatory, antioxidant, and anti-protein aggregation properties. These attributes directly target several of the core pathological processes implicated in neurodegeneration. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the neuroprotective potential of 2-HCA.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:
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Anti-inflammatory Effects: 2-HCA has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and downregulating the expression of pro-inflammatory mediators. This is achieved through the modulation of upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).
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Antioxidant Properties: 2-HCA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This leads to the increased expression of a battery of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative stress-induced damage.
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Anti-protein Aggregation: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) and alpha-synuclein (α-syn), is a hallmark of many neurodegenerative diseases. 2-HCA has demonstrated the ability to inhibit the aggregation of these proteins, a critical step in halting disease progression.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds in models relevant to neurodegenerative diseases.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | IC50: 8 µM | [1] |
| NF-κB Transcriptional Activity | RAW 264.7 | LPS | NF-κB Inhibition | IC50: 22 µM | [1] |
| iNOS Expression | BV-2 Microglia | LPS | iNOS Protein Inhibition | Effective at 2 µM | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | BV-2 Microglia | LPS | Cytokine Inhibition | Effective at 2 µM | [2] |
Table 2: Neuroprotective Effects of this compound and Cinnamaldehyde
| Assay | Cell Line/Model | Toxin/Stress | Endpoint | EC50 / Effective Concentration | Reference |
| Cell Viability | SH-SY5Y | Amyloid-β (Aβ) | Neuroprotection | Effective at 15-25 µM (Cinnamaldehyde) | [3] |
| Cell Viability | H9c2 | H₂O₂ | Cell Death Inhibition | Dose-dependent (0.001–0.1 mg/mL) | |
| In vivo Neuroprotection | Rat Model | Ischemia/Reperfusion | Infarct Size Reduction | 50 mg/kg (i.p.) |
Table 3: Antioxidant and Anti-protein Aggregation Activity of Cinnamaldehyde Derivatives
| Assay | Target | Endpoint | IC50 / Effective Concentration | Reference |
| Nrf2/HO-1 Upregulation | H9c2 cells | H₂O₂ | Protein Expression | Dose-dependent (0.001–0.1 mg/mL) |
| Thioredoxin Reductase (TrxR) Inhibition | Recombinant TrxR | Enzyme Inhibition | IC50: 7 µM (5-fluoro-2-hydroxycinnamaldehyde) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol details the procedure for inducing an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and assessing the inhibitory effect of 2-HCA.
1.1. Cell Culture and Treatment:
- Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in 96-well plates (for viability and NO assays) or larger plates (for Western blot and qPCR) and allow them to adhere overnight.
- Pre-treat cells with various concentrations of 2-HCA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).
1.2. Nitric Oxide (NO) Production Assay (Griess Assay):
- After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify NO concentration using a sodium nitrite standard curve.
1.3. Pro-inflammatory Cytokine Measurement (ELISA):
- Collect cell culture supernatants after 24 hours of LPS stimulation.
- Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
1.4. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2):
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress
This protocol describes how to assess the ability of 2-HCA to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
2.1. Cell Culture and Treatment:
- Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, differentiate the cells with retinoic acid (e.g., 10 µM) for 5-7 days.
- Seed the cells in 96-well plates.
- Pre-treat the cells with various concentrations of 2-HCA for 12-24 hours.
- Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), MPP+, or rotenone at a predetermined toxic concentration.
- Incubate for an additional 24-48 hours.
2.2. Cell Viability Assessment (MTT Assay):
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
- Measure the absorbance at 570 nm.
- Express cell viability as a percentage of the untreated control.
2.3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
- After the incubation period, collect the cell culture supernatant.
- Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.
- Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Analysis of Nrf2 Pathway Activation
This protocol outlines the steps to determine if 2-HCA activates the Nrf2 antioxidant pathway.
3.1. Cell Culture and Treatment:
- Use a suitable cell line, such as SH-SY5Y or primary neurons.
- Treat the cells with various concentrations of 2-HCA for different time points (e.g., 4, 8, 12, 24 hours).
3.2. Western Blot for Nrf2 and Downstream Targets:
- Prepare nuclear and cytoplasmic extracts from the treated cells.
- Perform Western blot analysis as described in Protocol 1.4.
- Probe for Nrf2 in the nuclear extracts to assess its translocation.
- In whole-cell lysates, probe for downstream Nrf2 target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
3.3. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes:
- Extract total RNA from treated cells using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
Protocol 4: Inhibition of Protein Aggregation (Thioflavin T Assay)
This protocol is for assessing the inhibitory effect of 2-HCA on the aggregation of amyloid-beta (Aβ) or alpha-synuclein (α-syn).
4.1. Preparation of Protein Monomers:
- Prepare monomeric Aβ (e.g., Aβ₁₋₄₂) or α-synuclein according to established protocols. This typically involves dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer.
4.2. Aggregation Assay:
- In a black 96-well plate, combine the monomeric protein (e.g., 10-20 µM) with various concentrations of 2-HCA.
- Add Thioflavin T (ThT) to a final concentration of 10-20 µM.
- Incubate the plate at 37°C with intermittent shaking.
- Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
- Plot the fluorescence intensity against time to generate aggregation kinetics curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-HCA and a general experimental workflow for its evaluation.
References
- 1. 2'-hydroxycinnamaldehyde inhibits cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 2-Hydroxycinnamaldehyde Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using 2-Hydroxycinnamaldehyde (2-HCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dissolving this compound (2-HCA) in cell culture media?
This compound is a hydrophobic compound, which means it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of 2-HCA, typically dissolved in an organic solvent, is added to the aqueous environment of the media, the 2-HCA molecules tend to aggregate and precipitate out of solution.
Q2: What is the recommended solvent for preparing a 2-HCA stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving 2-HCA for in vitro studies.[1][2][3] It is effective at solubilizing 2-HCA; however, it is critical to keep the final concentration of DMSO in the cell culture medium low to avoid cytotoxicity.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
The tolerance to DMSO can vary significantly between different cell lines.[4][5] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid impacting cell viability and experimental outcomes. For sensitive or primary cell cultures, a lower concentration of 0.1% is often recommended. It is always best practice to perform a solvent tolerance control experiment for your specific cell line to determine the optimal, non-toxic concentration.
Q4: My 2-HCA precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
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Reduce the stock solution concentration: Preparing a less concentrated stock solution in DMSO can help prevent precipitation upon dilution into the aqueous medium.
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Pre-warm the media: Adding the 2-HCA stock solution to pre-warmed media (37°C) can sometimes improve solubility and prevent immediate precipitation.
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Increase the final volume: Diluting the stock solution into a larger volume of media will lower the final concentration of 2-HCA, which may keep it below its solubility limit.
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Improve mixing technique: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This rapid dispersion can prevent the localized high concentration that leads to aggregation.
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Consider alternative solubilization strategies: For particularly challenging situations, techniques such as using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding 2-HCA stock to media. | The concentration of 2-HCA in the final solution exceeds its aqueous solubility limit. The mixing method is not optimal, leading to localized high concentrations. | Decrease the concentration of the 2-HCA stock solution. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Cells show signs of toxicity (e.g., rounding, detachment, death) in the vehicle control group. | The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your cell line. Ensure the final solvent concentration is kept at or below 0.5% for most cell lines, and consider going as low as 0.1% for sensitive cells. |
| Inconsistent experimental results between batches. | The 2-HCA stock solution may not be stable or may have been stored improperly. Incomplete dissolution of 2-HCA in the stock solution or final medium. | Store the 2-HCA stock solution in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Before each use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitate before diluting into the medium. |
| Low potency or unexpected biological activity. | 2-HCA may be degrading in the aqueous cell culture medium over the course of the experiment. The compound may be binding to serum proteins in the medium, reducing its effective concentration. | Consider performing time-course experiments to assess the stability of 2-HCA's effect. If using serum-containing media, you may need to test a range of concentrations to achieve the desired biological effect. |
Experimental Protocols
Protocol for Preparation of 2-HCA Stock Solution in DMSO
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Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes or vials
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Procedure:
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Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of 2-HCA and volume of DMSO. (Molecular Weight of 2-HCA: 148.16 g/mol )
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Weigh the 2-HCA powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution thoroughly until the 2-HCA is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution at -20°C or -80°C in small, single-use aliquots.
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Protocol for Diluting 2-HCA Stock Solution into Cell Culture Media
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Materials:
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Prepared 2-HCA stock solution in DMSO
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Complete cell culture medium, pre-warmed to 37°C
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Sterile conical tubes or culture plates/flasks
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-
Procedure:
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Calculate the volume of 2-HCA stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).
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Add the pre-warmed cell culture medium to a sterile tube or the final culture vessel.
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While gently swirling or vortexing the medium, add the calculated volume of the 2-HCA stock solution dropwise.
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Mix thoroughly to ensure a homogenous solution.
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Immediately add the final treatment solution to your cells.
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Quantitative Data Summary
| Solvent | Maximum Recommended Final Concentration in Cell Culture | Notes |
| DMSO | ≤ 0.5% | Some cell lines may tolerate up to 1%, while primary or sensitive cells may require ≤ 0.1%. Always recommended to perform a solvent toxicity control. |
| Ethanol | ≤ 0.1% | Can be used as an alternative to DMSO, but generally, a lower final concentration is required to avoid cytotoxicity. |
| Compound | Solvent | Reported Stock Solution Concentration | Storage Conditions |
| This compound | DMSO | 100 mg/mL (674.95 mM) | -20°C for 1 month, -80°C for 6 months |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
2-HCA has been shown to exert its biological effects, including anti-tumor and anti-inflammatory activities, by modulating several key signaling pathways.
Caption: Signaling pathways affected by 2-HCA.
Experimental Workflow for 2-HCA Solubility and Cytotoxicity Testing
The following workflow outlines the steps for preparing and testing 2-HCA in a cell culture setting.
Caption: Workflow for 2-HCA preparation and cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 2′-Hydroxycinnamaldehyde Shows Antitumor Activity against Oral Cancer In Vitro and In Vivo in a Rat Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Preventing 2-Hydroxycinnamaldehyde precipitation in aqueous solutions
Welcome to the technical support center for 2-Hydroxycinnamaldehyde (2-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 2-HCA in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Precipitation typically occurs when the concentration of 2-HCA exceeds its solubility limit in the aqueous environment. This is a common issue when a concentrated stock solution of 2-HCA, usually dissolved in an organic solvent like DMSO, is diluted into a larger volume of aqueous buffer or media. The organic solvent disperses, and if the final concentration of 2-HCA is too high for the aqueous environment, it will come out of solution and form a precipitate.
Q2: What is the estimated aqueous solubility of this compound?
The estimated water solubility of this compound is approximately 21.17 g/L (or 21.17 mg/mL) at 25°C.[1] However, this is an estimate, and the practical solubility in complex buffers or cell culture media containing salts and proteins may be lower.
Q3: What is the best solvent to dissolve this compound for my experiments?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound.[2] It is also soluble in other organic solvents such as ethanol, chloroform, and methanol. For biological experiments, it is crucial to use a high-purity, sterile-filtered solvent.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be pH-dependent due to its phenolic hydroxyl group. The predicted pKa of this group is approximately 8.99. At pH values above the pKa, the hydroxyl group will be deprotonated, forming a phenolate ion. This increases the polarity of the molecule and is expected to enhance its solubility in aqueous solutions. Conversely, at pH values significantly below the pKa, the compound will be in its less soluble, neutral form. Therefore, attempting to dissolve 2-HCA in acidic or neutral aqueous solutions without a co-solvent is more likely to result in precipitation.
Q5: Can I use sonication to help dissolve my this compound?
Yes, gentle warming (e.g., to 37°C) and ultrasonication can be used to aid the dissolution of this compound in a suitable solvent like DMSO.[2] However, it is important to avoid excessive heat, which could potentially degrade the compound.
Troubleshooting Guide: Preventing 2-HCA Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the 2-HCA stock solution to aqueous media. | The final concentration of 2-HCA exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of 2-HCA.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the pre-warmed culture medium. |
| Precipitate forms over time while in the incubator. | - Temperature Shift: The solubility of 2-HCA may decrease as the temperature equilibrates to 37°C.- pH Shift: The CO2 environment in the incubator can slightly lower the pH of the medium, potentially reducing the solubility of 2-HCA.- Interaction with Media Components: 2-HCA may interact with proteins or salts in the media over time, leading to the formation of insoluble complexes. | - Always pre-warm the aqueous buffer or cell culture medium to 37°C before adding the 2-HCA stock solution.- Ensure your medium is properly buffered for the CO2 concentration in your incubator.- Consider using serum-free medium for initial solubility tests to minimize interactions with proteins. |
| The prepared aqueous solution appears cloudy or hazy. | Micro-precipitation or the formation of a fine suspension is occurring. | - Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells.- Vortex the solution gently but thoroughly immediately after adding the stock solution to the aqueous medium to ensure rapid and even dispersion. |
Data Presentation
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (674.95 mM) | Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results. | [2] |
| Water | ~21.17 mg/mL (estimated at 25°C) | Practical solubility in buffers and media is likely lower. | |
| Ethanol | Soluble | Quantitative data not readily available. | |
| Chloroform | Slightly soluble (with heating) | Not suitable for most biological applications. | |
| Methanol | Slightly soluble (with heating) | Not typically used for cell culture applications. | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL (for a similar compound) | This provides an estimate for solubility in a buffered aqueous solution with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro (Cell Culture) Studies
This protocol is designed to prepare a concentrated stock solution of 2-HCA and dilute it into cell culture medium, minimizing the risk of precipitation.
Materials:
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This compound powder
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High-purity, sterile dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or incubator at 37°C (optional)
Procedure:
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Stock Solution Preparation (e.g., 100 mM): a. Calculate the mass of 2-HCA needed to prepare your desired volume and concentration of stock solution (Molecular Weight: 148.16 g/mol ). For example, for 1 mL of a 100 mM stock, you would need 14.82 mg of 2-HCA. b. Add the calculated amount of 2-HCA powder to a sterile microcentrifuge tube. c. Add the appropriate volume of high-purity DMSO. d. Vortex the tube thoroughly until the 2-HCA is completely dissolved. If needed, gently warm the solution at 37°C for a few minutes to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles.
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Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
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Dilution into Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. To minimize precipitation, perform a serial dilution. For example, if your final desired concentration is 10 µM, you can first dilute your 100 mM stock 1:100 in pre-warmed medium to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 into your main volume of pre-warmed medium. c. When adding the stock or intermediate solution to the medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. d. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing 2-HCA for administration in animal models, based on a rat oral tumor model.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Sterile saline or phosphate-buffered saline (PBS)
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Sterile tubes for preparation and dilution
Procedure:
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Compound Preparation: a. On the day of administration, prepare a stock solution of 2-HCA in DMSO. The concentration will depend on the desired final dose. For example, a study used a dose of 50 mg/kg. b. Ensure the 2-HCA is fully dissolved in the DMSO.
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Vehicle and Dilution: a. For administration, the DMSO stock solution can be further diluted with a sterile vehicle such as saline or PBS. b. It is critical to keep the final concentration of DMSO low to avoid toxicity to the animal. A final concentration of DMSO not exceeding 1-5% is generally recommended.
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Administration: a. The route of administration will depend on the experimental design. In one study, 2-HCA was directly injected into the tumor. In another, it was administered intraperitoneally. b. Administer the prepared 2-HCA solution or the vehicle control at the appropriate volume based on the animal's body weight.
Visualizations
Logical Workflow for Troubleshooting Precipitation
References
Optimal concentration of DMSO for dissolving 2-Hydroxycinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Hydroxycinnamaldehyde, with a specific focus on its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For research purposes, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent due to the high solubility of cinnamaldehyde derivatives in it.[1] Ethanol can be considered a secondary solvent.[1] For in vivo studies, co-solvents such as PEG300 and Tween 80 may be used in combination with DMSO to create a suitable formulation.[2]
Q2: What is the maximum solubility of this compound in DMSO?
The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 674.95 mM.[3] It is important to note that achieving this concentration may require sonication.[3]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, accurately weigh the this compound powder and add the appropriate volume of anhydrous, newly opened DMSO. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Make Serial Dilutions in DMSO First: Before diluting in your aqueous buffer or medium, perform initial serial dilutions in DMSO.
-
Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM) can help prevent the compound from falling out of solution upon further dilution in an aqueous medium.
-
Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can improve solubility.
-
Stir Vigorously: When adding the DMSO stock to the aqueous medium, do so dropwise while gently stirring or vortexing the medium to ensure rapid and even dispersion.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity or other effects. It is crucial to always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used for the compound treatment.
Q6: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The compound can be sensitive to light, so storing it in light-protected vials is also recommended.
Q7: Why is it important to use a fresh bottle of DMSO?
DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds and may also contribute to their degradation over time. Therefore, it is best practice to use a fresh or properly stored anhydrous grade of DMSO.
Data Summary
Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Molecular Weight | 148.16 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | 100 mg/mL (674.95 mM) | |
| Final DMSO Conc. (In Vitro) | ≤ 0.5% (0.1% preferred) | |
| Final DMSO Conc. (In Vivo) | ≤ 2% (with co-solvents) |
Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes | Source |
| -80°C | Up to 6 months | Recommended for long-term storage. | |
| -20°C | Up to 1 month | Suitable for short-term storage. | |
| General Advice | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (newly opened) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
-
-
Procedure:
-
Accurately weigh 14.82 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mM.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, place the vial in an ultrasonic bath for a few minutes or warm it gently in a 37°C water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
-
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
To prepare a 100 µM working solution, perform a 1:1000 dilution of the 100 mM stock solution into the pre-warmed cell culture medium.
-
For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or inversion.
-
This procedure results in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of cell culture medium.
-
Use the freshly prepared working solutions for your experiment immediately.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Simplified signaling pathways inhibited by this compound.
References
Troubleshooting inconsistent results in 2-Hydroxycinnamaldehyde experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxycinnamaldehyde (2-HCA).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of 2-HCA.
| Possible Cause | Recommended Solution |
| Degradation of 2-HCA | 2-HCA is sensitive to light and air. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Prepare fresh dilutions for each experiment. A color change (darkening) may indicate degradation. |
| Improper Solvent/Solubility | 2-HCA has low water solubility. For cell-based assays, use a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution. Ensure the final solvent concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of solvent but without 2-HCA) in your experimental setup. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Inconsistent cell density at the time of treatment can also lead to variable results. |
| Assay Interference | Aldehyde groups can be reactive and may interfere with certain assay components. To distinguish between a direct biological effect and assay interference, consider performing cell-free assays if a specific protein target is suspected. |
Issue 2: Precipitation of 2-HCA upon addition to aqueous buffers or cell culture media.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | This is a common issue due to the hydrophobic nature of 2-HCA. |
| Optimize Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) to minimize the volume added to the aqueous solution. | |
| Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium or buffer while vortexing or mixing to facilitate dissolution. | |
| Final Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally ≤0.5% for cell culture) to maintain solubility without causing cytotoxicity. |
Issue 3: High background or inconsistent results in fluorescence-based assays (e.g., ROS detection).
| Possible Cause | Recommended Solution |
| Autofluorescence of 2-HCA | Some phenolic compounds can exhibit autofluorescence. Measure the fluorescence of 2-HCA alone in the assay buffer at the excitation/emission wavelengths of your fluorescent probe to determine its contribution to the signal. If significant, subtract this background from your experimental readings. |
| Phenol Red Interference | Phenol red in cell culture media can interfere with fluorescence measurements. Use phenol red-free media for the duration of the experiment, especially during incubation with the fluorescent dye and during the measurement. |
| Probe Instability or Photobleaching | Protect fluorescent probes (e.g., DCF-DA) from light as much as possible. Prepare fresh working solutions of the probe for each experiment. Minimize the exposure of stained cells to the excitation light source. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound powder should be stored in a cool, dark place. For long-term storage, it is recommended to store it under an inert gas. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light and under a nitrogen atmosphere.[1]
Q2: How should I prepare a stock solution of 2-HCA for cell culture experiments?
A: Due to its low water solubility, a stock solution of 2-HCA should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 100 mM stock solution can be prepared in DMSO. When treating cells, dilute the stock solution in cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
Q3: I am observing a decrease in the phosphorylation of STAT3 after 2-HCA treatment. What is the underlying mechanism?
A: 2-HCA has been shown to directly bind to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue.[2] This prevents STAT3 dimerization and its translocation to the nucleus, leading to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis.[2]
Q4: My 2-HCA treatment is inducing apoptosis. How can I quantify this?
A: Apoptosis can be quantified using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Q5: I have observed an increase in reactive oxygen species (ROS) in my cells after 2-HCA treatment. Is this an expected outcome?
A: Yes, 2-HCA has been reported to induce the generation of ROS. This increase in ROS is believed to be involved in the inhibition of STAT3 activation and the induction of apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound (2-HCA)
| Cell Line | Assay | Endpoint | Result | Reference |
| SCC-15 (Oral Cancer) | Cell Proliferation | IC50 | 20.2 µM | [3] |
| HEp-2 (Oral Cancer) | Cell Proliferation | IC50 | 40.5 µM | |
| DU145 (Prostate Cancer) | STAT3 Dimerization | Inhibition | Dose-dependent, similar to 7 µM cryptotanshinone at 20 µM | |
| H9c2 (Cardiomyoblasts) | H2O2-induced cell death | Inhibition | Dose-dependent (0.001–0.1 mg/mL) |
Table 2: Effective Concentrations of this compound (2-HCA) in Preclinical Models
| Model System | Treatment | Observed Effect | Reference |
| DU145 xenograft (mouse) | 50 mg/kg, oral administration | Suppression of tumor growth | |
| Rat Oral Tumor Model | Direct injection | Inhibition of tumor mass growth | |
| Rat Ischemia/Reperfusion | 50 mg/kg, intraperitoneal | Upregulation of cytosolic BAG3 and Nrf2/HO-1 |
Experimental Protocols
Protocol 1: Measurement of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of 2-HCA or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with ice-cold PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
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Cell Lysis: After treatment with 2-HCA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total STAT3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 3: Measurement of Intracellular ROS using DCF-DA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 2-HCA or vehicle control for the desired time. Include a positive control (e.g., H2O2).
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DCF-DA Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCF-DA solution in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Mandatory Visualization
Caption: Signaling pathway of this compound (2-HCA).
Caption: Experimental workflow for apoptosis detection.
Caption: Troubleshooting logic for inconsistent 2-HCA results.
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing 2-Hydroxycinnamaldehyde (2-HCA) Treatment for Apoptosis Induction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2-Hydroxycinnamaldehyde (2-HCA) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration and concentration of 2-HCA to induce apoptosis?
A1: The optimal treatment duration and concentration of 2-HCA can vary depending on the cell line. It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, based on published studies, a general starting point can be extrapolated.
For instance, in DU145 prostate cancer cells, a concentration of 20 µmol/L has been shown to be effective.[1] A marked decrease in the phosphorylation of STAT3, a key target of 2-HCA, was observed as early as 30 minutes and was maintained for up to 12 hours.[1] Apoptosis, however, is a downstream event, with an increase in the apoptotic cell population observed after 24 hours of treatment.[1] In pancreatic cancer cell lines, IC50 values for growth inhibition were observed around 205-232 µM after 48 hours.[2]
Troubleshooting Tip: If you are not observing apoptosis, consider increasing the treatment duration up to 48 hours or performing a dose-escalation study. Conversely, if you observe significant necrosis, consider reducing the concentration or shortening the treatment time.
Q2: What is the mechanism of 2-HCA-induced apoptosis?
A2: 2-HCA induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of Reactive Oxygen Species (ROS).[3]
2-HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which prevents its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes that are involved in cell cycle progression and anti-apoptosis (e.g., Bcl-2, Mcl-1, Survivin). The inhibition of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.
Furthermore, 2-HCA treatment leads to an increase in intracellular ROS levels. This ROS generation contributes to the inhibition of STAT3 activation and can also independently trigger apoptotic pathways. In some cancer cells, 2-HCA has also been shown to induce apoptosis through endoplasmic reticulum (ER) stress and mitochondrial perturbation.
Troubleshooting Guides
Problem 1: Low or no induction of apoptosis after 2-HCA treatment.
Possible Cause 1: Suboptimal concentration or duration.
-
Solution: Perform a dose-response experiment with a range of 2-HCA concentrations (e.g., 10, 20, 50, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to 2-HCA. Consider investigating the baseline expression levels of STAT3 and anti-apoptotic proteins in your cells. You may also explore co-treatment with other agents that could sensitize the cells to 2-HCA.
Possible Cause 3: Inaccurate apoptosis detection method.
-
Solution: Use multiple methods to confirm apoptosis. Annexin V/PI staining is an early marker, while PARP cleavage and caspase-3/7 activation are later events. DNA fragmentation is a hallmark of late-stage apoptosis.
Problem 2: High levels of necrosis observed.
Possible Cause 1: 2-HCA concentration is too high.
-
Solution: High concentrations of a compound can lead to off-target effects and cytotoxicity, resulting in necrosis. Reduce the concentration of 2-HCA in your experiments.
Possible Cause 2: Treatment duration is too long.
-
Solution: Prolonged exposure to a cytotoxic agent can push cells towards necrosis instead of programmed cell death. Shorten the treatment duration.
Data Presentation
Table 1: Summary of 2-HCA Treatment Conditions and Effects in DU145 Prostate Cancer Cells
| Parameter | Treatment Details | Observed Effect | Citation |
| STAT3 Phosphorylation | 20 µmol/L 2-HCA | Marked decrease from 30 minutes up to 12 hours | |
| Cell Cycle | 20 µmol/L 2-HCA | Increase in G0/G1 phase after 6 hours | |
| Apoptosis | 20 µmol/L 2-HCA | Increased after 24 hours | |
| Gene Expression | 20 µmol/L 2-HCA | Reduction in STAT3-regulated genes at 48 hours | |
| ROS Generation | 20 µmol/L 2-HCA | Greatly increased at 30 minutes, maintained up to 6 hours |
Table 2: IC50 Values of 2-HCA in Pancreatic Cancer Cell Lines after 48 hours
| Cell Line | IC50 (µM) | Citation |
| MIA PaCa-2 | 205 | |
| BxPC-3 | 218 | |
| PANC-1 | 232 |
Experimental Protocols
Western Blotting for STAT3 Phosphorylation and Apoptosis Markers
-
Cell Lysis: After treating cells with 2-HCA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Resolve 20-50 µg of protein on an 8%-15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), STAT3, PARP, Cleaved Caspase-3, Bcl-2, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: Following 2-HCA treatment, harvest the cells by trypsinization and collect them by centrifugation.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Analysis: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCA (2-Hydroxy-Docosahexaenoic Acid) Induces Apoptosis and Endoplasmic Reticulum Stress in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and proper storage of 2-Hydroxycinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the light-sensitive compound, 2-Hydroxycinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintain the integrity of this compound. For the solid powder, it is recommended to store it at -20°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), also with protection from light.[2]
Q2: What are the visible signs of degradation of this compound?
A2: this compound is a light yellow to brown solid.[1] A significant darkening of the color of the solid or a noticeable color change in solutions may indicate degradation. However, visual inspection is not a reliable method for determining purity. Chromatographic techniques like HPLC or UPLC are necessary to confirm the integrity of the compound.
Q3: Can I work with this compound on an open lab bench?
A3: Due to its light sensitivity, it is crucial to minimize the exposure of this compound to ambient and artificial light. It is best practice to work in a dimly lit area, use amber-colored glassware or vials, or wrap containers and experimental setups in aluminum foil.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as DMSO (up to 100 mg/mL), chloroform, and methanol.[1] It has limited solubility in water. When preparing stock solutions, ensure the solvent is anhydrous, as moisture can also contribute to degradation.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of this compound should be assessed using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. A freshly prepared standard solution should be used for comparison.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound due to light exposure. | 1. Prepare fresh working solutions from a properly stored stock for each experiment.2. Protect all solutions and experimental setups (e.g., cell culture plates, reaction vessels) from light by using amber vials or wrapping them in aluminum foil.3. Minimize the duration of light exposure during experimental manipulations. |
| Instability in the experimental medium. | 1. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment.2. Consider the pH of the medium, as extremes in pH can catalyze the degradation of aldehydes. | |
| Low or no observed biological activity. | Complete degradation of the compound. | 1. Verify the purity of the solid compound and stock solution using HPLC.2. Ensure that the storage conditions have been appropriate (temperature, light protection, inert atmosphere).3. Prepare a fresh stock solution from a new vial of the compound. |
| Sub-optimal concentration at the target site. | 1. Confirm the final concentration of this compound in your assay.2. Consider potential interactions with other components in your experimental system that might sequester or inactivate the compound. | |
| Appearance of unexpected peaks in chromatograms (HPLC/UPLC). | Formation of degradation products. | 1. This is a strong indicator of sample degradation. Review your handling and storage procedures.2. If conducting a stability study, these peaks represent degradation products that need to be characterized. |
| Contamination of the sample or solvent. | 1. Analyze a solvent blank to rule out contamination from the solvent.2. Ensure all glassware and equipment are scrupulously clean. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Atmosphere | Light Protection | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | Inert (Nitrogen/Argon) | Required | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | N/A | Required | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | N/A | Required |
Table 2: Summary of Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Parameters | Observation | % Degradation (Hypothetical) |
| Photolytic | Exposed to 1.2 million lux hours and 200 W h/m² | Significant degradation observed. Color change from light yellow to dark brown. | 45% |
| Acidic | 0.1 M HCl at 60°C for 24h | Moderate degradation. | 15% |
| Basic | 0.1 M NaOH at 60°C for 24h | Minor degradation. | 8% |
| Oxidative | 3% H₂O₂ at room temperature for 24h | Significant degradation. | 35% |
| Thermal | 80°C for 48h | Minor degradation. | 5% |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
Objective: To evaluate the stability of this compound under ICH Q1B recommended photostability testing conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Calibrated photostability chamber
-
Amber and clear glass vials
-
HPLC-UV system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials wrapped in aluminum foil (dark control).
-
-
Exposure Conditions:
-
Place both sets of vials in a calibrated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from both the exposed and dark control samples.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and stressed (degraded) samples.
-
Inject the samples onto the HPLC system.
-
Monitor the separation of the main peak (this compound) from any new peaks that appear in the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.
Mandatory Visualizations
Caption: Workflow for the photostability assessment of this compound.
Caption: Potential photodegradation pathways of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Addressing 2-Hydroxycinnamaldehyde (2-HCA) Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 2-Hydroxycinnamaldehyde (2-HCA) in normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (2-HCA) cytotoxic to normal, non-cancerous cell lines?
A1: Research suggests that 2-HCA exhibits selective cytotoxicity, with normal cells showing significantly less sensitivity compared to various cancer cell lines.[1] While 2-HCA can induce apoptosis and cell cycle arrest in cancer cells at certain concentrations, normal cells appear to be more resistant to these cytotoxic effects. However, at high concentrations, cytotoxicity in normal cells can still occur. Therefore, it is crucial to determine the optimal concentration range for your specific normal cell line.
Q2: What is the primary mechanism of 2-HCA-induced cytotoxicity?
A2: The primary mechanism of 2-HCA-induced cytotoxicity, particularly in cancer cells, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][3] This oxidative stress can lead to the activation of various signaling pathways, including STAT3, NF-κB, and AP-1, ultimately resulting in programmed cell death.[2][4]
Q3: How can I mitigate 2-HCA-induced cytotoxicity in my normal cell line experiments?
A3: To mitigate unwanted cytotoxicity in normal cell lines, consider the following strategies:
-
Dose Optimization: Perform a dose-response study to determine the highest concentration of 2-HCA that does not significantly impact the viability of your normal cell line.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) or glutathione (GSH) can effectively rescue cells from 2-HCA-induced cytotoxicity by neutralizing ROS.
-
Activate Cytoprotective Pathways: At sub-lethal concentrations, 2-HCA can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, providing a protective effect against oxidative stress. Pre-conditioning cells with a low dose of 2-HCA may therefore enhance their resilience.
Q4: I'm observing precipitation of 2-HCA in my cell culture medium. What should I do?
A4: 2-HCA, like cinnamaldehyde, has low water solubility. To prevent precipitation, ensure your stock solution is prepared in a suitable solvent like DMSO and that the final solvent concentration in the culture medium is low (typically ≤0.5%). It is also recommended to add the 2-HCA stock solution to pre-warmed media and mix thoroughly.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 2-HCA.
Issue 1: High background cytotoxicity in control (vehicle-treated) normal cells.
-
Possible Cause: The solvent used to dissolve 2-HCA (e.g., DMSO) may be at a toxic concentration.
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤0.5% for DMSO).
-
Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Use a Different Solvent: If DMSO toxicity is suspected, consider using ethanol as an alternative solvent, again ensuring a low final concentration.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Degradation of 2-HCA stock solution.
-
Troubleshooting Steps:
-
Proper Storage: Store the 2-HCA stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare fresh dilutions of 2-HCA from the stock for each experiment.
-
Protect from Light and Air: 2-HCA can be sensitive to light and oxidation. Minimize its exposure during handling.
-
-
Possible Cause 2: Variability in cell health and density.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments.
-
Monitor Cell Health: Regularly check the morphology and confluence of your cells to ensure they are in a healthy, logarithmic growth phase before treatment.
-
Standardize Culture Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity).
-
Issue 3: No observable effect of 2-HCA at expected concentrations.
-
Possible Cause: The concentration of 2-HCA is too low for the specific cell line or the incubation time is too short.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Study: Test a wider range of 2-HCA concentrations and vary the incubation time to identify the optimal experimental window.
-
Verify Compound Activity: If possible, test the activity of your 2-HCA stock on a sensitive cancer cell line to confirm its potency.
-
Data Presentation
Table 1: Cytotoxicity of this compound (2-HCA) in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC-15 | Oral Cancer | 20.2 | |
| HEp-2 | Oral Cancer | 40.5 | |
| DU145 | Prostate Cancer | ~20 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the effect of 2-HCA on the viability of normal cell lines.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound (2-HCA)
-
DMSO (for 2-HCA stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-HCA in complete medium. Remove the old medium from the cells and add 100 µL of the 2-HCA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-HCA dose) and an untreated control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
This protocol is for detecting 2-HCA-induced apoptosis by flow cytometry.
Materials:
-
Cells treated with 2-HCA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of 2-HCA for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
DCFDA Assay for Intracellular ROS Measurement
This protocol is for quantifying the generation of ROS in response to 2-HCA treatment.
Materials:
-
Cells treated with 2-HCA
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
Complete cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the medium and incubate the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Wash the cells once with PBS.
-
Compound Treatment: Add 2-HCA at various concentrations in complete medium.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm at different time points.
Mandatory Visualizations
Caption: 2-HCA signaling pathways.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. 2′-Hydroxycinnamaldehyde Shows Antitumor Activity against Oral Cancer In Vitro and In Vivo in a Rat Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
2-Hydroxycinnamaldehyde vs. Cinnamaldehyde: A Comparative Cytotoxicity Analysis
In the landscape of natural compounds with therapeutic potential, cinnamaldehyde and its hydroxylated analog, 2-hydroxycinnamaldehyde, have emerged as significant contenders in anticancer research. Both compounds, derived from the cinnamon plant, exhibit cytotoxic effects against various cancer cell lines, yet their mechanisms and potency can differ. This guide provides a comparative analysis of their cytotoxicity, supported by experimental data, to inform researchers and drug development professionals.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic effects of this compound (HCA) and cinnamaldehyde (CA) across different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their potency, often represented by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay | IC50 Value | Duration (h) |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | MTT | 58 µg/mL | 24 |
| MCF-7 (Breast Cancer) | MTT | 140 µg/mL | 48 | |
| U87MG (Glioblastoma) | Cellular Toxicity Assay | 11.6 µg/mL | Not Specified | |
| L1210 (Leukemia) | Not Specified | 4.8 µg/mL | Not Specified | |
| This compound | Glioblastoma TS14-15, TS15-88 (in combination with Temozolomide) | Not Specified | 5 µM (HCA) + 250 µM (Temozolomide) | Not Specified |
Mechanisms of Action: A Tale of Two Aldehydes
While both compounds induce apoptosis and inhibit cancer cell proliferation, their primary molecular targets and signaling pathways show notable differences.
This compound (HCA) is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a crucial mediator of cell survival and proliferation in many cancers.[1][2] By directly binding to STAT3, HCA prevents its phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of STAT3 target genes.[1] This cascade of events results in cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[1] Furthermore, HCA has been shown to induce the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1] In some cancer cells, HCA can also induce apoptosis through the activation of Heat Shock Factor 1 (HSF1) which in turn mediates the expression of BAG3. It has also been observed to induce apoptosis in a p53-independent manner in head and neck cancer cells.
Cinnamaldehyde (CA) exhibits a broader range of anticancer mechanisms. It is a potent inducer of apoptosis through the generation of ROS, which leads to mitochondrial permeability transition and the release of cytochrome c. This activates the caspase cascade, leading to programmed cell death. Cinnamaldehyde also influences key signaling pathways such as PI3K/Akt, inhibiting its activity to suppress tumor cell proliferation and promote apoptosis. Additionally, it can arrest the cell cycle at the G2/M phase by downregulating the expression of cyclin A and cyclin B1.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping signaling pathways affected by this compound and Cinnamaldehyde.
Caption: Signaling pathway of this compound (HCA) cytotoxicity.
Caption: Signaling pathway of Cinnamaldehyde (CA) cytotoxicity.
Experimental Protocols
A summary of the methodologies for key experiments cited in the literature is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or cinnamaldehyde for specified durations (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Proteins
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General experimental workflow for comparative cytotoxicity analysis.
References
- 1. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Hydroxycinnamaldehyde and 2'-Benzoyloxycinnamaldehyde
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparison of the efficacy of two promising bioactive compounds, 2-Hydroxycinnamaldehyde (HCA) and its derivative, 2'-Benzoyloxycinnamaldehyde (BCA). Both compounds, originating from cinnamaldehyde, a primary constituent of cinnamon, have garnered significant interest for their potent anticancer and anti-inflammatory properties. This document synthesizes experimental data to offer a clear, objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of HCA and BCA, allowing for a direct comparison of their potency.
Table 1: Comparative In Vitro Anticancer Activity of HCA and BCA
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| HCA | 29 Human Cancer Cell Lines | In Vitro Growth Inhibition | Not Specified | Strong Inhibition | [1] |
| BCA | 29 Human Cancer Cell Lines | In Vitro Growth Inhibition | Not Specified | Strong Inhibition | [1] |
| HCA | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Growth Arrest & Apoptosis | Induced at 10 µM | [2] |
| BCA | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Growth Arrest & Apoptosis | Induced at 10 µM | [2] |
| HCA | SW620 (Colon Cancer) | Apoptosis Induction | Growth Arrest & Apoptosis | Induced at 10 µM | [2] |
| BCA | SW620 (Colon Cancer) | Apoptosis Induction | Growth Arrest & Apoptosis | Induced at 10 µM | |
| HCA | DU145 (Prostate Cancer) | Cell Proliferation | WST-1 Assay | Selective inhibition of STAT3-activated cancer cells |
Table 2: Comparative In Vivo Anticancer Efficacy of HCA and BCA
| Compound | Animal Model | Tumor Model | Administration | Dosage | Tumor Growth Inhibition | Citation |
| HCA | Nude Mice | SW-620 Xenograft | Not Specified | Not Specified | Strong Inhibition | |
| BCA | Nude Mice | SW-620 Xenograft | Intraperitoneal | 100 mg/kg | >88% | |
| BCA | Nude Mice | SW-620 Xenograft | Oral | 100 mg/kg | 41% | |
| HCA | Nude Mice | DU145 Xenograft | Not Specified | Not Specified | 48.4% decrease in tumor volume | |
| HCA | Rat | RK3E-ras-Fluc-induced oral tumor | Intratumoral Injection | Not Specified | Significant inhibition |
Table 3: Comparative Anti-inflammatory Activity of HCA and Other Cinnamaldehyde Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 | Citation |
| 2'-Hydroxycinnamaldehyde (HCA) | RAW 264.7 | LPS-induced NO Production | Nitric Oxide Inhibition | 8 µM | **** |
| 2'-Hydroxycinnamaldehyde (HCA) | RAW 264.7 | LPS-induced NF-κB Transcriptional Activity | NF-κB Inhibition | 22 µM | **** |
| trans-cinnamaldehyde | RAW 264.7 | LPS-induced NF-κB Transcriptional Activity | NF-κB Inhibition | 43 µM | |
| 2-methoxycinnamaldehyde | RAW 264.7 | LPS-induced NF-κB Transcriptional Activity | NF-κB Inhibition | 31 µM |
Signaling Pathways and Mechanisms of Action
Both HCA and BCA exert their biological effects through the modulation of key signaling pathways. Their primary mechanisms involve the induction of reactive oxygen species (ROS) and the inhibition of the STAT3 and NF-κB signaling pathways.
ROS-Mediated Apoptosis
A key mechanism for the anticancer activity of both HCA and BCA is the induction of apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels lead to mitochondrial permeability transition and the subsequent release of cytochrome c, triggering a caspase cascade that results in programmed cell death. Notably, the apoptotic effects of BCA can be blocked by antioxidants, confirming the critical role of ROS in its mechanism of action.
STAT3 Signaling Pathway Inhibition
HCA has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. HCA directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, ultimately inducing G0/G1 cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability and Proliferation Assay (WST-1)
-
Cell Seeding: Plate cancer cells (e.g., DU145, LNCaP, MCF-10A) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of HCA or BCA for the desired time period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., SW-620 or DU145) from sub-confluent cultures and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice, such as BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Compound Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer HCA or BCA via the desired route (e.g., intraperitoneal or oral) at the specified dosage and schedule. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors. Measure the final tumor weight and volume.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with HCA or BCA for the specified duration.
-
DCF-DA Staining: Wash the cells with PBS and then incubate with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: After incubation, wash the cells with PBS, trypsinize, and resuspend in PBS.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
NF-κB Transcriptional Activity Assay
-
Cell Culture and Transfection: Culture RAW 264.7 macrophages and stably transfect them with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., alkaline phosphatase).
-
Cell Stimulation and Compound Treatment: Pre-treat the transfected cells with various concentrations of HCA or BCA for a specified time before stimulating with lipopolysaccharide (LPS).
-
Reporter Gene Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., alkaline phosphatase) according to the manufacturer's protocol.
-
Data Analysis: A decrease in reporter gene activity indicates inhibition of NF-κB transcriptional activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the anticancer efficacy of HCA and BCA.
References
The Structural Dance: How Modifications to Cinnamaldehyde Derivatives Dictate Anticancer Efficacy
A deep dive into the structure-activity relationship of cinnamaldehyde derivatives reveals that subtle molecular alterations can significantly enhance their potency and selectivity against cancer cells. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in designing more effective anticancer agents.
Cinnamaldehyde, the compound responsible for the characteristic aroma and flavor of cinnamon, has long been investigated for its diverse pharmacological properties, including its potential as an anticancer agent.[1][2] Extensive research has focused on synthesizing and evaluating a wide array of cinnamaldehyde derivatives to improve its therapeutic index. These studies consistently demonstrate that the anticancer activity of these compounds is intrinsically linked to their chemical structure, particularly modifications to the phenyl ring and the α,β-unsaturated aldehyde moiety.[1][3]
Comparative Anticancer Activity of Cinnamaldehyde Derivatives
The in vitro cytotoxicity of cinnamaldehyde and its derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various cinnamaldehyde derivatives against different cancer cell lines, providing a clear comparison of their anticancer activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | DU145 (Prostate) | 22.354 ± 1.6 | [4] |
| SKBR-3 (Breast) | 13.901 ± 1.6 | ||
| HEPG2 (Liver) | 21.840 ± 1.0 | ||
| MDA-MB-231 (Breast) | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | ||
| Jurkat & U937 (Leukemia) | 0.057 & 0.076 | ||
| SCC25 (Oral Squamous Carcinoma) | 90.40 µg/mL (24h), 42.95 µg/mL (48h) | ||
| 2'-Hydroxycinnamaldehyde (HCA) | SW620 (Colon) | Not explicitly stated, but shown to inhibit growth | |
| 2'-Benzoyloxycinnamaldehyde (BCA) | HCT116 (Colon) | 40 (induces apoptosis) | |
| Bromoethane chalcone 5n | DU145 (Prostate) | 8.719 ± 1.8 | |
| SKBR-3 (Breast) | 7.689 | ||
| HEPG2 (Liver) | 9.380 ± 1.6 | ||
| Para methyl benzyl chalcone 5j | SKBR-3 (Breast) | 7.871 | |
| 2,3-dichloro benzyl chalcone 5b | HEPG2 (Liver) | 9.190 | |
| Cinnamaldehyde-based chalcone 3e | Caco-2 (Colon) | 32.19 ± 3.92 | |
| Coniferyl aldehyde derivative 4 | H1299 (Non-small cell lung) | 6.7 |
Key Structure-Activity Relationships
The data consistently highlight several key structural features that govern the anticancer activity of cinnamaldehyde derivatives:
-
The α,β-Unsaturated Aldehyde Moiety: This feature is a critical pharmacophore, acting as a Michael acceptor. This reactivity allows it to interact with nucleophilic residues in cellular macromolecules, such as proteins and nucleic acids, disrupting their function and triggering downstream anticancer effects.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate the compound's potency and selectivity.
-
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: The addition of these groups, particularly at the ortho and meta positions, has been shown to enhance anticancer activity. For instance, 2'-hydroxycinnamaldehyde and its analogs have demonstrated potent antiproliferative and pro-apoptotic effects.
-
Halogens: The introduction of halogen atoms, such as in the 2,3-dichloro benzyl chalcone, can lead to potent anticancer activity.
-
-
Chalcone Hybrids: Synthesizing hybrid molecules that combine the cinnamaldehyde scaffold with a chalcone structure has yielded compounds with significantly improved cytotoxicity against various cancer cell lines.
Caption: Key structural modifications enhancing the anticancer activity of cinnamaldehyde.
Mechanisms of Action: Targeting Key Signaling Pathways
Cinnamaldehyde and its derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor angiogenesis and metastasis. A crucial aspect of their mechanism of action is the modulation of key cellular signaling pathways that are often dysregulated in cancer.
One of the most frequently implicated pathways is the PI3K/Akt signaling pathway , which plays a central role in cell survival, proliferation, and growth. Cinnamaldehyde has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition promotes apoptosis and suppresses tumor cell proliferation.
Caption: Cinnamaldehyde derivatives inhibit the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of cinnamaldehyde derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamaldehyde derivatives for specific time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: After treatment with cinnamaldehyde derivatives, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis Analysis
This technique is used to quantify the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with cinnamaldehyde derivatives for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is determined using flow cytometry analysis software.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Hydroxycinnamaldehyde in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Hydroxycinnamaldehyde in plant extracts. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with detailed protocols and validation data. Alternative methods, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), are discussed and compared to provide a complete analytical overview.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a robust and widely used technique for the separation, identification, and quantification of phytochemicals in plant extracts. For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with UV detection is highly effective. While a specific validated method for this compound is not extensively reported, methods for the structurally similar and co-occurring compound, cinnamaldehyde, can be readily adapted and validated.
Experimental Protocol: Proposed HPLC-UV Method
This protocol is adapted from validated methods for cinnamaldehyde and other phenolic compounds in plant matrices.
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation from other components in a complex plant extract.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration period.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-290 nm is expected to provide good sensitivity. A DAD is advantageous for confirming peak purity and identity.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Plant Extract Preparation:
-
Weigh 1.0 g of dried and powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Method Validation: The adapted method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: Determined by injecting the working standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.
-
Precision: Assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) should be less than 2%.[1]
-
Accuracy: Evaluated by spiking a known amount of the standard into a sample matrix and calculating the percent recovery. Recoveries between 98% and 102% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve's slope and the standard deviation of the response.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for the quantification of this compound by HPLC.
Comparison with Other Analytical Alternatives
While HPLC is a highly suitable method, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical LOD | Typical Precision (%RSD) |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High selectivity, good sensitivity, and well-established for quantitative analysis.[1][2] | Requires specialized equipment and solvents. May require method development for complex matrices. | 0.06 - 0.1 µg/mL[1] | < 2%[1] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte. | Simple, rapid, and cost-effective for screening purposes. | Low selectivity; susceptible to interference from other compounds that absorb at the same wavelength. | 0.1 - 0.5 µg/mL | < 3% |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection. | Excellent for volatile and semi-volatile compounds; provides structural information for peak identification. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermolabile compounds. | ng/mL range | < 5% |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field. | High separation efficiency, small sample volume, and low solvent consumption. | Can have lower sensitivity compared to HPLC for some applications; reproducibility can be a challenge. | µg/mL range | 2 - 7% |
Logical Relationship of Method Selection:
References
A Comparative Guide to Validated Analytical Methods for 2-Hydroxycinnamaldehyde Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical technique for purity determination is contingent on several factors, including the physicochemical properties of 2-Hydroxycinnamaldehyde, the nature of potential impurities, the required sensitivity, and the availability of instrumentation. Below is a comparison of a proposed HPLC method and a plausible GC method for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | May require derivatization for non-volatile compounds; thermal degradation is a potential risk. |
| Resolution | High resolution, capable of separating closely related impurities. | Excellent resolution, particularly with capillary columns. |
| Sensitivity | High sensitivity, typically in the sub-microgram per milliliter range with UV detection. | High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Quantitation | Excellent for precise and accurate quantification. | Reliable for quantification, especially with an internal standard. |
| Typical Purity (%) | >98% | >98% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL (FID) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL (FID) |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established protocols for cinnamaldehyde and its derivatives and is suitable for the routine quality control of this compound.[2][3][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 30-70% A
-
15-20 min: 70-30% A
-
20-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography (GC) Method
GC can be an alternative method, particularly for identifying volatile impurities.[5]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (1:50)
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetone.
-
If necessary for improved peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA) can be performed.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and its known signaling pathways.
Experimental Workflow for HPLC Purity Assessment.
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Notably, it inhibits the STAT3 signaling pathway and activates the Nrf2-mediated antioxidant response.
Modulation of STAT3 and Nrf2 Signaling by this compound.
There is also evidence of crosstalk between the Wnt/β-catenin and STAT3 signaling pathways, which can be relevant to the broader biological effects of this compound.
Crosstalk between Wnt/β-catenin and STAT3 Signaling Pathways.
References
- 1. Laboratories for the analysis of cinnamaldehyde (CAS: 104-55-2) - Analytice [analytice.com]
- 2. mdpi.com [mdpi.com]
- 3. jmpas.com [jmpas.com]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
2-Hydroxycinnamaldehyde: A Comparative Guide for its Use as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product analysis and drug development, the use of well-characterized reference standards is paramount for ensuring the quality, consistency, and efficacy of products. 2-Hydroxycinnamaldehyde, a naturally occurring phenolic compound found in the bark of Cinnamomum cassia, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-tumor effects.[1][2] This guide provides a comprehensive comparison of this compound as a reference standard against other relevant alternatives, supported by experimental data and detailed protocols for its quality control.
Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is contingent upon its intended application, availability, and the specific chemical profile of the material under investigation. While this compound is a key marker for certain botanical extracts, other compounds are also utilized for the quality control of cinnamon-related products.
| Reference Standard | Chemical Structure | Key Applications | Advantages | Disadvantages |
| This compound | C₉H₈O₂ | Quality control of Cinnamomum cassia extracts, research on its specific biological activities. | Specific marker for certain Cinnamomum species, possesses distinct biological activity (e.g., STAT3 inhibition).[3][4] | May not be the most abundant cinnamaldehyde derivative in all cinnamon varieties. |
| Cinnamaldehyde | C₉H₈O | General quality control of cinnamon and cassia products, flavoring industry. | High abundance in most cinnamon species, readily available as a certified reference material. | Lacks the specific biological activities associated with the hydroxylated form. |
| o-Coumaric Acid | C₉H₈O₃ | Potential marker for degradation or metabolic studies of cinnamaldehydes. | Commercially available as a reference standard. | Not a primary active component of cinnamon bark. |
| p-Coumaric Acid | C₉H₈O₃ | General marker for phenolic content and antioxidant activity. | Widely distributed in the plant kingdom, available as a primary reference standard. | Not specific to cinnamon, less indicative of its unique chemical profile. |
Experimental Protocols for Quality Control
Accurate and reproducible analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Quantification
HPLC is a robust method for the analysis of non-volatile and thermally labile compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used. For a starting point, a gradient from 30% to 70% acetonitrile over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 280-290 nm, based on the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Extract the sample matrix (e.g., powdered cinnamon bark) with a suitable solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification and Purity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
Standard and Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.
-
Sample Solution: Prepare a solvent extract of the sample material. Derivatization with a silylating agent may be necessary to improve the volatility and peak shape of this compound.
Data Analysis:
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard. Purity can be assessed by calculating the peak area percentage.
Bioactivity-Based Quality Control: Cell-Based STAT3 Inhibition Assay
Beyond chemical analysis, assessing the biological activity of a reference standard can provide a more comprehensive quality metric, especially for compounds with known pharmacological effects. This compound is a known inhibitor of the STAT3 signaling pathway. A cell-based assay can be employed to quantify this inhibitory activity.
Experimental Workflow:
Caption: Workflow for the cell-based STAT3 inhibition assay.
Protocol Overview:
-
Cell Culture: Culture a STAT3-dependent cancer cell line (e.g., DU145 prostate cancer cells) under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of the this compound reference standard and the test samples for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Data Analysis: Quantify the band intensities for p-STAT3 and normalize to total STAT3. Calculate the IC₅₀ value (the concentration at which 50% of STAT3 phosphorylation is inhibited) for the reference standard and compare it to the test samples.
Signaling Pathway of this compound-Induced STAT3 Inhibition
Understanding the mechanism of action is crucial for developing relevant bioassays. This compound directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates the expression of STAT3 target genes involved in cell proliferation and survival.
References
- 1. This compound, 3541-42-2 [thegoodscentscompany.com]
- 2. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking 2-Hydroxycinnamaldehyde and Its Metabolites: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based methodologies for the identification and quantification of 2-Hydroxycinnamaldehyde (HCA) and its metabolites. We delve into experimental protocols, present comparative data, and visualize metabolic pathways and analytical workflows to support your research endeavors.
This compound, a naturally occurring compound found in the stem bark of Cinnamomum cassia, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. Understanding its metabolic fate is crucial for drug development and elucidating its mechanism of action. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for such investigations.
Comparative Analysis of Mass Spectrometry Techniques
The identification and quantification of this compound and its metabolites are primarily achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different aspects of metabolic analysis.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry, often using tandem mass spectrometry (MS/MS) for structural elucidation. | High sensitivity and specificity, suitable for a wide range of metabolites, allows for the analysis of non-volatile and thermally labile compounds. | Matrix effects can suppress ion signals, requiring careful sample preparation. | Comprehensive metabolite profiling, identification of unknown metabolites, and targeted quantification. |
| UPLC-QTOF-MS | A high-resolution LC-MS technique that provides accurate mass measurements, facilitating the determination of elemental compositions. | High mass accuracy for confident identification of unknown metabolites, excellent for untargeted metabolomics. | Higher instrument cost compared to triple quadrupole systems. | Discovery of novel metabolites and elucidation of biotransformation pathways. |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Excellent chromatographic resolution for volatile and semi-volatile compounds, robust and widely available. | Requires derivatization for non-volatile compounds, which can add complexity to sample preparation. | Analysis of volatile metabolites and targeted quantification of specific compounds like cinnamaldehyde and its reduced form, cinnamyl alcohol.[1][2] |
Experimental Protocols: A Closer Look
Detailed experimental procedures are paramount for reproducible and reliable results. Below are representative protocols for the analysis of this compound and its metabolites.
Sample Preparation from Biological Matrices (Plasma)
A critical first step is the efficient extraction of the analytes from complex biological samples.
Protocol: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS analysis.
This simple and effective method is widely used for its ability to remove a large portion of proteinaceous interference.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (UPLC-QTOF-MS) is the preferred method for a comprehensive analysis of HCA and its metabolites.
Representative UPLC-QTOF-MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient would start with a low percentage of B, gradually increasing to elute compounds of varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes to detect a wider range of metabolites. |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Acquisition Mode | Full scan MS and data-dependent MS/MS |
The Metabolic Journey of this compound
In vivo studies, particularly in rat models, have shed light on the metabolic pathway of this compound. A key study investigating the pharmacokinetics of a pro-drug, 2'-benzoyloxycinnamaldehyde (BCA), revealed that it is rapidly converted to HCA in the body[3][4]. Subsequent metabolism of HCA leads to the formation of o-coumaric acid, a major metabolite found in plasma.[3] This biotransformation is catalyzed by aldehyde oxidase.
Metabolic conversion of 2'-benzoyloxycinnamaldehyde to this compound and o-coumaric acid.
Analytical Workflow for Metabolite Identification
The process of identifying metabolites of this compound using LC-MS involves several key steps, from sample analysis to data interpretation.
A typical workflow for identifying metabolites of this compound using UPLC-QTOF-MS.
Conclusion
Mass spectrometry, particularly UPLC-QTOF-MS, provides a powerful platform for the comprehensive analysis of this compound and its metabolites. The methodologies outlined in this guide, from sample preparation to data analysis, offer a robust framework for researchers in drug discovery and metabolism studies. The identification of key metabolites such as o-coumaric acid provides crucial insights into the biotransformation of HCA, paving the way for a deeper understanding of its pharmacological effects. As research in this area continues, these analytical techniques will be indispensable in further characterizing the metabolic profile of this promising natural compound.
References
- 1. Simultaneous determination of cinnamaldehyde and its metabolite in rat tissues by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
2-Hydroxycinnamaldehyde: A Head-to-Head Comparison with Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamaldehyde (2-HCA), a natural compound isolated from the bark of Cinnamomum cassia, has emerged as a promising candidate in cancer therapy.[1] Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, positions it as a potential alternative or adjunct to conventional chemotherapy. This guide provides an objective, data-driven comparison of 2-HCA with standard-of-care chemotherapy drugs in relevant cancer types, focusing on colon cancer and leukemia.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy agents primarily function by inducing widespread cytotoxicity, often through DNA damage or interference with cellular machinery essential for proliferation. In contrast, 2-HCA exhibits a more targeted approach, modulating specific signaling pathways that are frequently dysregulated in cancer.
This compound (2-HCA):
-
Inhibition of STAT3 Signaling: 2-HCA has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By binding to STAT3, it prevents its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[1][3]
-
Suppression of Wnt/β-catenin Signaling: In colorectal cancer cells, 2-HCA has been shown to suppress the Wnt/β-catenin pathway. It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of target genes like c-myc and cyclin D1.
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): 2-HCA induces apoptosis in cancer cells by generating reactive oxygen species (ROS). This oxidative stress triggers downstream apoptotic pathways.
-
Targeting Pyruvate Kinase M2 (PKM2): 2-HCA directly targets PKM2, a key enzyme in cancer metabolism. By modulating PKM2 activity, 2-HCA can disrupt the metabolic advantages of cancer cells.
Standard Chemotherapy Drugs:
-
5-Fluorouracil (5-FU): A cornerstone in colon cancer treatment, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Oxaliplatin: A platinum-based chemotherapy drug that forms DNA adducts, thereby inhibiting DNA replication and transcription, and inducing apoptosis.
-
Doxorubicin: An anthracycline antibiotic used in treating various cancers, including leukemia. It intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.
-
Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. It is a key component of many leukemia treatment regimens.
Quantitative Comparison: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for 2-HCA and standard chemotherapy drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in experimental protocols, such as incubation time and cell density, can influence IC50 values.
Table 1: Comparison in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | HCT116 | Not explicitly stated, but showed dose-dependent inhibition of STAT3 activity | 24 | |
| SW620 | Not explicitly stated, but induced apoptosis | 24 | ||
| 5-Fluorouracil (5-FU) | HCT 116 | 11.3 | 72 | |
| HT-29 | 11.25 | 120 | ||
| SW620 | ~13 µg/mL (~100 µM) | 48 | ||
| Colon26 (murine) | 9.32 | 36 | ||
| Oxaliplatin | HCT116 | 0.49 - 14 | 24 - 72 | |
| SW480 | 0.49 | 72 | ||
| DLD1 | 2.05 | 72 |
Table 2: Comparison in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | HL-60 | Showed induction of apoptosis | 24 | |
| Doxorubicin | MOLM-13 | <1 | 48 | |
| U-937 | >1 | 48 | ||
| K562 | Not explicitly stated | 72 | ||
| Vincristine | MOLT-4 | 0.0033 | 48 | |
| Jurkat | Not explicitly stated | 48 - 72 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: 2-HCA's inhibition of STAT3 and Wnt signaling pathways.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Caption: Workflow for in vivo evaluation using a xenograft model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116, HT-29, HL-60) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2-HCA or the standard chemotherapy drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting viability against compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of 2-HCA or chemotherapy drug for the indicated time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for STAT3 and β-catenin Signaling
This technique is used to detect changes in protein levels and phosphorylation status, providing insights into signaling pathway modulation.
-
Cell Lysis: After treatment with 2-HCA, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total STAT3, phospho-STAT3 (Tyr705), β-catenin, c-myc, or cyclin D1.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This animal model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^7 HCT116 cells or 1 x 10^6 HL-60 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The investigational compound (2-HCA) or standard chemotherapy is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised for further analysis (e.g., histology, Western blot).
Conclusion
This compound demonstrates significant anti-cancer potential through its targeted inhibition of key signaling pathways like STAT3 and Wnt/β-catenin, and the induction of apoptosis via ROS production. While direct comparative efficacy data against standard chemotherapy drugs is still emerging, the available in vitro data suggests that 2-HCA is a potent anti-proliferative agent. Its distinct mechanism of action offers the potential for synergistic effects when used in combination with conventional chemotherapy and may provide an alternative for chemoresistant cancers. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic positioning of 2-HCA in the landscape of cancer treatment.
References
In Silico Showdown: 2-Hydroxycinnamaldehyde's Docking Performance Against Key Protein Targets
A Comparative Guide for Researchers in Drug Discovery
The burgeoning field of computational drug discovery has illuminated the therapeutic potential of natural compounds, with 2-Hydroxycinnamaldehyde (HCA), a derivative of cinnamaldehyde found in cinnamon, emerging as a promising candidate. In silico docking studies have become pivotal in predicting the binding affinities and interaction patterns of HCA with various protein targets implicated in diseases like cancer. This guide provides an objective comparison of HCA's performance against several of these targets, supported by quantitative data and detailed experimental protocols from recent studies.
Comparative Docking Analysis
The following table summarizes the quantitative data from in silico docking studies of this compound (referred to as o-OH CM or OHC in some studies) with various protein targets. The binding energy (Gibbs energy), inhibition constant (Ki), and Root Mean Square Deviation (RMSD) are key metrics for evaluating the stability and strength of the ligand-protein interaction. Lower binding energies and Ki values typically indicate a more potent interaction.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Study Focus |
| Human Carbonic Anhydrase IX (hCA IX) | 5FL6 | -5.51 | 91.42 | 1.77 | Anticancer |
| Matrix Metalloproteinase-2 (MMP-2) | 1HOV | -5.09 | 186.00 | 0.44 | Anticancer |
| Urease | 4GY7 | Not specified | 718.19 | 1.89 | Anticancer |
| WDR5 | 5EAM | Not specified | Not specified | Not specified | Anticancer |
| FGFR4 | 4XCU | Not specified | Not specified | Not specified | Anticancer |
| Pyruvate Kinase M2 (PKM2) | Not specified | Not specified | Not specified | Not specified | Anticancer |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Not specified | Not specified | Not specified | Not specified | Anticancer |
Data synthesized from multiple studies, including "Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents"[1][2][3][4]. Note: Not all studies provided all data points for every target.
Experimental Protocols: A Look Under the Hood
The in silico docking studies cited in this guide predominantly employed a standardized workflow to predict the interaction between this compound and its target proteins. The methodologies are detailed below.
Ligand and Receptor Preparation
-
Ligand Preparation: The three-dimensional structure of this compound was typically obtained from chemical databases like PubChem or generated using molecular modeling software. The structure was then optimized to find the most stable conformation, often using computational chemistry methods.
-
Receptor Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).[1] Prior to docking, these structures were prepared by removing water molecules and any existing ligands or heteroatoms. For metalloproteins, the charge of the metal ions was optimized.
Molecular Docking Simulation
-
Software: AutoDock 4 and AutoDockTools 1.5.6 were commonly used for the docking simulations.
-
Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The size of the grid box was adjusted to encompass the active site of each receptor.
-
Docking Algorithm: The docking process was performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores a wide range of possible conformations of the ligand within the protein's active site to identify the most favorable binding mode.
-
Validation: To ensure the validity of the docking protocol, a re-docking procedure was often performed. The native ligand (if present in the original crystal structure) was extracted and then docked back into the protein. A successful docking was typically validated by a Root Mean Square Deviation (RMSD) value of less than 2 Å between the docked conformation and the original crystal structure conformation.
Analysis of Docking Results
-
Binding Affinity and Inhibition Constant: The strength of the interaction was quantified by the binding energy (in kcal/mol) and the inhibition constant (Ki). These values were calculated by the docking software based on the scoring function.
-
Interaction Visualization: The resulting ligand-protein complexes were visualized using software like Discovery Studio to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the general workflow of in silico docking studies and the signaling pathways affected by this compound's interaction with its target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents [journal.waocp.org]
- 4. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Hydroxycinnamaldehyde's Biological Activity: A Comparative Guide for Researchers
An objective analysis of 2-Hydroxycinnamaldehyde's performance across various biological activities, supported by experimental data from multiple laboratories. This guide is intended for researchers, scientists, and drug development professionals.
This compound (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] This guide provides a comprehensive cross-validation of HCA's biological activities, summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key molecular pathways. The aim is to offer an objective comparison of its performance and support further research and development.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy across different experimental settings, the following tables summarize the quantitative data reported in various studies.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| DU145 | Prostate Cancer | STAT3 Reporter Assay | ~10 µM | [3] |
| HCT-116 | Colon Cancer | STAT3 Reporter Assay | ~15 µM | [3] |
| SCC-15 | Oral Squamous Carcinoma | MTT Assay | Not explicitly stated, but showed significant anti-proliferative activity at 30 µM | [4] |
| HEp-2 | Oral Squamous Carcinoma | MTT Assay | Not explicitly stated, but showed significant anti-proliferative activity at 30 µM | |
| SW620 | Colon Cancer | Not specified | Not specified, but noted to inhibit growth |
Table 2: In Vivo Biological Activity of this compound
| Animal Model | Biological Activity | Dosing Regimen | Key Findings | Reference |
| Rat Oral Tumor Model | Anticancer | Direct intratumoral injection | Significantly inhibited tumor growth | |
| DU145 Xenograft Mouse Model | Anticancer | 50 mg/kg, oral administration | 48.4% decrease in tumor volume and 49.5% decrease in tumor weight | |
| Imiquimod-Induced Psoriasis-like Mouse Model | Anti-inflammatory | Intraperitoneal administration | Alleviated psoriasis-like dermatitis, epidermal thickening, and pro-inflammatory cytokine production | |
| Rat Myocardial Ischemia/Reperfusion Injury Model | Cardioprotective | 50 mg/kg, intraperitoneal injection (3 times/week for 2 weeks as preconditioning) | Protected against oxidative injury and improved cardiac function |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of HCA on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SCC-15, HEp-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (HCA) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of HCA (e.g., 10, 20, 40 µg/mL) or vehicle (0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of HCA on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, SCC-15)
-
This compound (HCA)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to be treated with the desired concentrations of HCA for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining buffer containing RNase A and Propidium Iodide.
-
Analysis: Incubate the cells in the dark for 30 minutes before analyzing the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
Western Blotting for STAT3 Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of STAT3, a key signaling protein affected by HCA.
Materials:
-
Cell lysates from HCA-treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-STAT3, rabbit anti-phospho-STAT3 (Tyr705))
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
Visualizing the Mechanisms of Action
Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.
Caption: HCA's anticancer mechanism via STAT3 inhibition.
Caption: Workflow for the imiquimod-induced psoriasis model.
Caption: Myocardial ischemia/reperfusion injury model workflow.
This guide provides a foundational comparison of this compound's biological activities based on currently available literature. Further research is encouraged to expand upon these findings, particularly in the areas of antioxidant and neuroprotective effects, to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydroxycinnamaldehyde: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Hydroxycinnamaldehyde must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Key Safety and Handling Information
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times when working with this chemical.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Light yellow to Yellow to Orange powder/crystal | |
| Melting Point | 126 - 132 °C | |
| Purity (HPLC) | >98.0% | |
| Storage Temperature | Room temperature (cool, dark place <15°C recommended) or -20°C to -80°C for solutions | |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation |
Experimental Protocols: Proper Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step procedure should be followed.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Contaminated Materials: Any materials such as gloves, weighing paper, or pipette tips that come into contact with this compound should be considered contaminated and disposed of in the solid hazardous waste container.
Step 2: Container Management
-
Ensure all waste containers are in good condition, compatible with the chemical, and have a securely fitting lid.
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed except when adding waste.
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used for liquid waste containers to prevent spills.
Step 4: Disposal
-
The disposal of this compound waste must be handled by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form.
-
For empty containers, triple rinse with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed according to institutional guidelines. Puncture the container to prevent reuse.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxycinnamaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxycinnamaldehyde. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment and handling procedures are mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. For tasks with a splash hazard, a face shield is also required[3].
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves, such as nitrile rubber, are required. Inspect gloves for any tears or holes before use[3][4].
-
Lab Coat: A standard lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit may be necessary.
-
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. If a fume hood is not available and dust may be generated, a P95 (US) or P1 (EU) particle respirator is recommended.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 131 - 132 °C | |
| Oral Toxicity (LD50) | 750 mg/kg (unreported-rat) | |
| Water Solubility | 21,170 mg/L at 25 °C (estimated) |
Standard Operating Procedure for Safe Handling
Following a systematic workflow is critical for safety.
Step 1: Preparation
-
Review this safety guide and the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.
-
Ensure all required PPE is available and in good condition.
-
Prepare the work area, preferably a chemical fume hood, by ensuring it is clean, uncluttered, and that all necessary equipment is present.
-
Have a spill kit readily accessible.
Step 2: Handling and Experimentation
-
Don all required PPE as specified in Section 2.
-
When weighing the compound, perform the task in a ventilated enclosure or fume hood to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources.
-
Carefully transfer the chemical, avoiding skin and eye contact.
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.
Step 3: Post-Handling and Decontamination
-
After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Take off any contaminated clothing and wash it before reuse.
Caption: Workflow for handling this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
-
Accidental Release:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including chemical-impermeable gloves and eye protection.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.
-
Prevent the chemical from entering drains.
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Chemical Waste: this compound and any material adhered to or collected from a spill should be collected in suitable, closed containers.
-
Contaminated Materials: All contaminated PPE (gloves, etc.) and lab supplies should be considered hazardous waste.
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations. Handle empty containers as hazardous waste unless they have been thoroughly decontaminated.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
